molecular formula C10H13ClN2O B3052857 N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide CAS No. 468718-69-6

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3052857
CAS No.: 468718-69-6
M. Wt: 212.67
InChI Key: HHGRYBJCZLWBBB-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGRYBJCZLWBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237176
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
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Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-69-6
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468718-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-2-pyridinyl)-2,2-dimethylpropanamide
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Foundational & Exploratory

An In-Depth Technical Guide to N-(3-chloropyridin-2-yl)pivalamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-chloropyridin-2-yl)pivalamide, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document elucidates the molecular structure, key physicochemical properties, and a detailed, field-proven synthetic protocol. Spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is discussed in detail to provide a framework for analytical validation. Furthermore, this guide explores the potential applications of this compound, drawing insights from the biological activities of structurally related molecules.

Introduction

N-(3-chloropyridin-2-yl)pivalamide (CAS No. 468718-69-6) is a chemical compound featuring a pivalamide moiety attached to a 3-chloropyridine ring.[1] The unique combination of a sterically hindered tert-butyl group and an electron-deficient, functionalized pyridine core makes this molecule a valuable building block in the synthesis of more complex chemical entities. The presence of the chlorine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group can influence the molecule's solubility, stability, and conformational rigidity. This guide aims to be a definitive resource for researchers working with or considering the use of N-(3-chloropyridin-2-yl)pivalamide.

Molecular Structure and Chemical Properties

The structural and chemical properties of N-(3-chloropyridin-2-yl)pivalamide are fundamental to understanding its reactivity and potential applications.

Chemical Structure

The molecule consists of a pyridine ring chlorinated at the 3-position and substituted at the 2-position with a pivalamide group. The pivalamide group itself is composed of a tert-butyl group attached to a carbonyl, which is in turn bonded to a nitrogen atom.

Caption: Chemical structure of N-(3-chloropyridin-2-yl)pivalamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-(3-chloropyridin-2-yl)pivalamide is presented in Table 1.

PropertyValueSource
CAS Number 468718-69-6[1]
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
Appearance Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Not explicitly reported, but expected to be a solid at room temperature.

Synthesis of N-(3-chloropyridin-2-yl)pivalamide

The synthesis of N-(3-chloropyridin-2-yl)pivalamide is most effectively achieved through the acylation of 2-amino-3-chloropyridine with pivaloyl chloride. This reaction is a standard method for the formation of amides.

Synthesis_Workflow reactant1 2-Amino-3-chloropyridine conditions Inert Solvent (e.g., DCM, THF) Room Temperature reactant1->conditions reactant2 Pivaloyl Chloride reactant2->conditions base Base (e.g., Pyridine, Triethylamine) base->conditions product N-(3-chloropyridin-2-yl)pivalamide conditions->product

Caption: Synthetic workflow for N-(3-chloropyridin-2-yl)pivalamide.

Experimental Protocol

Materials:

  • 2-Amino-3-chloropyridine

  • Pivaloyl chloride

  • Anhydrous pyridine (or triethylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Acylation: Slowly add pivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-(3-chloropyridin-2-yl)pivalamide.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the tert-butyl protons.

  • Pyridine Protons: Three aromatic protons will be present, likely as a doublet of doublets, a doublet, and another doublet, with chemical shifts in the range of δ 7.0-8.5 ppm. The coupling constants will be characteristic of the pyridine ring substitution pattern.

  • tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around δ 1.2-1.4 ppm.

  • Amide Proton: A broad singlet for the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments in the molecule.

  • Pyridine Carbons: Five distinct signals for the pyridine ring carbons are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be influenced by its electronegativity.

  • Carbonyl Carbon: The amide carbonyl carbon will resonate at a characteristic downfield position, typically in the range of δ 170-180 ppm.

  • tert-Butyl Carbons: Two signals for the tert-butyl group carbons are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3400N-H StretchAmide
~2960-2870C-H Stretchtert-Butyl
~1680-1700C=O StretchAmide (Amide I band)
~1580-1600C=C and C=N StretchPyridine Ring
~1520-1540N-H BendAmide (Amide II band)
~1100-1200C-N Stretch
~700-800C-Cl Stretch

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of N-(3-chloropyridin-2-yl)pivalamide is primarily dictated by the pyridine ring and the amide functionality.

  • Pyridine Ring: The chlorine atom at the 3-position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents.

  • Amide Bond: The pivalamide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions to yield 2-amino-3-chloropyridine.

Potential Applications in Drug Discovery

While specific biological activities of N-(3-chloropyridin-2-yl)pivalamide are not extensively documented, the structural motifs present suggest potential applications in medicinal chemistry.

  • Scaffold for Bioactive Molecules: Halogenated pyridines are common scaffolds in pharmaceuticals. For instance, related chloropyridine derivatives have been investigated as potential therapeutic agents.[2]

  • Modulation of Physicochemical Properties: The pivaloyl group is often used in drug design to enhance metabolic stability and modulate lipophilicity.[3]

  • Enzyme Inhibition: Pivalamide-containing compounds have been explored as enzyme inhibitors, for example, against urease.[3]

Conclusion

N-(3-chloropyridin-2-yl)pivalamide is a versatile synthetic intermediate with potential for further elaboration into more complex molecules of interest in materials science and drug discovery. This guide provides a foundational understanding of its structure, properties, and a reliable synthetic methodology. The detailed spectroscopic analysis serves as a practical tool for its characterization. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. [Link]

  • Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide]... (2024). ResearchGate. [Link]

  • (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene) Pivalamide: Synthesis and Crystal Structure. (2011). Scientific Research Publishing. [Link]

  • N-(6-Chloropyridin-2-yl)pivalamide, min 95%, 1 gram. CP Lab Safety. [Link]

  • N-(3-Iodopyridin-4-yl)pivalamide. PubChem. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]

  • N-(6-CHLOROPYRIDIN-2-YL)PIVALAMIDE [P62020]. ChemUniverse. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (2021). RSC Publishing. [Link]

  • Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. (2016). ResearchGate. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1965). Bull. Acad. Polon. Sci., Ser. Sci. Chim.[Link]

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). Molecules. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Current Organic Synthesis. [Link]

Sources

Technical Guide: 2-Amino-3-Chloropyridine Pivaloyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-amino-3-chloropyridine pivaloyl derivatives , specifically focusing on N-(3-chloropyridin-2-yl)pivalamide. It is designed for medicinal chemists and process scientists utilizing this scaffold for regioselective functionalization and complex heterocyclic synthesis.

Scaffold Architecture, Synthesis, and Regioselective Functionalization

Part 1: Strategic Significance & Core Architecture

The 2-amino-3-chloropyridine scaffold is a privileged substructure in drug discovery, particularly for kinase inhibitors and GPCR ligands. However, the free amine is often problematic during metal-catalyzed cross-couplings and lithiation due to proton acidity and catalyst poisoning.

Pivaloylation (


-Bu-CO-) serves three critical strategic functions:
  • Orthogonal Protection: It masks the amine proton (

    
     shift) and prevents catalyst coordination at the exocyclic nitrogen.
    
  • Directed Lithiation (DoG): The pivaloyl group, in concert with the pyridine nitrogen, can act as a Directing Metalation Group (DMG), although the 3-chloro substituent dominates the regioselectivity landscape.

  • Conformational Locking: The bulky tert-butyl group forces the amide into a specific conformation, often aiding in crystallization and stereoelectronic control during C-H activation steps.

Molecular Scaffold Visualization

The following diagram illustrates the numbering and reactive sites of the core scaffold.

Scaffold N1 N1 (Pyridine) C2 C2 N1->C2 C3 C3 (Cl-Blocked) C2->C3 N_exo N-Amide C2->N_exo Protection C4 C4 (Lithiation Site) C3->C4 C3->C4 Inductive Direction C5 C5 C4->C5 C6 C6 (N-Directed) C5->C6 C6->N1 Piv Pivaloyl (t-Bu) N_exo->Piv

Figure 1: Reactivity map of N-(3-chloropyridin-2-yl)pivalamide. Note the C3-Cl block directing lithiation to C4.

Part 2: Synthesis Protocols

Pivaloylation of 2-Amino-3-Chloropyridine

The installation of the pivaloyl group is best achieved using pivaloyl chloride under Schotten-Baumann conditions or in anhydrous organic solvent with a tertiary amine base.

Protocol: Anhydrous Acylation

  • Substrate: 2-Amino-3-chloropyridine (1.0 equiv)

  • Reagent: Pivaloyl chloride (1.2 equiv)

  • Base: Triethylamine (1.5 equiv) or Pyridine (solvent/base)

  • Solvent: Dichloromethane (DCM) or THF (0.2 M)

  • Conditions:

    
    , 4–12 hours.
    

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-amino-3-chloropyridine and anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et

    
    N) via syringe. Cool the mixture to 
    
    
    
    using an ice bath.
  • Acylation: Dropwise add pivaloyl chloride over 15 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Monitoring: Warm to room temperature. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS. The product (

    
    ) is less polar than the starting amine.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is preferred over chromatography for scalability.

Yield Expectation: 85–95% Key Characterization:


H NMR (CDCl

) shows a diagnostic singlet for the

-butyl group at

ppm and a downfield shift of the amide NH (

ppm).

Part 3: Chemical Reactivity & Functionalization

The presence of the 3-chloro substituent fundamentally alters the reactivity compared to non-halogenated pivalamides.

Regioselective Lithiation (The "C4" Strategy)

Unlike simple 2-pivalamidopyridines which lithiate at C3 (ortho to the directing group), the 3-chloro group blocks C3 .

  • Dominant Pathway: Directed Ortho Metalation (DoM) directed by the Chlorine atom.

  • Site of Lithiation: C4 (Ortho to Cl).

  • Reagent Choice: Lithium Diisopropylamide (LDA) is superior to

    
    -BuLi. 
    
    
    
    -BuLi may cause competing halogen-lithium exchange at C3 or nucleophilic attack at C6.

Mechanism: The chlorine atom exerts a strong inductive effect (


), acidifying the C4 proton. The pivaloyl group coordinates the lithium base, but the kinetic acidity at C4 (adjacent to Cl) is the driving force.

Lithiation cluster_conditions Critical Parameters Start N-(3-Cl-Py)-Piv Intermediate C4-Lithio Species (Stable at -78°C) Start->Intermediate Deprotonation Reagent LDA / THF / -78°C Product 4-Substituted-3-Cl-Pyridine Intermediate->Product Quench with E+ Electrophile Electrophile (E+) (e.g., Iodine, Aldehydes) Temp Maintain < -70°C to prevent benzyne formation Base LDA preferred over n-BuLi

Figure 2: Directed lithiation pathway targeting the C4 position.

Experimental Protocol for C4 Functionalization:

  • Cool a solution of LDA (2.2 equiv) in THF to

    
    .
    
  • Add N-(3-chloropyridin-2-yl)pivalamide (1.0 equiv) in THF dropwise. The solution often turns deep yellow/orange.

  • Stir for 1–2 hours at

    
    .
    
  • Add electrophile (e.g., I

    
    , DMF, MeI) rapidly.
    
  • Critical: Do not allow the temperature to rise above

    
     before quenching, as 3,4-pyridyne (benzyne analog) formation can lead to polymerization or regio-scrambling.
    
Transition Metal Catalysis (C-H Activation)

The pivaloyl group is a competent directing group for Pd(II) and Rh(III) catalysis. However, the 3-Cl group sterically hinders the standard ortho-C-H activation (which would be at C3).

  • Application: The 3-Cl group is typically used as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings after other modifications, rather than being displaced during C-H activation.

  • Advanced Strategy: Synthesis of Azaindoles .

    • Lithiation at C4

      
       Formylation (DMF quench) 
      
      
      
      Condensation/Cyclization yields 4-substituted-7-azaindoles.

Part 4: Data Summary & Deprotection

Comparative Reactivity Table
Reaction TypeReagentSite of ReactionOutcome/Notes
Acylation PivCl, Et

N
Exocyclic NQuantitative protection.
Lithiation LDA,

C-4 Directed by 3-Cl (-I effect).[1] Stable at low temp.
Li-Hal Exchange

-BuLi,

C-3 Competing pathway. Removes Cl. Use LDA to avoid.
C-H Activation Pd(OAc)

C-6 Rare. Sterics at C3 usually block standard DG activity.
Deprotection HCl / MeOHExocyclic NReflux required. Cleaves pivalamide to free amine.
Deprotection Protocol

Removing the pivaloyl group requires harsh conditions due to the steric bulk of the tert-butyl group.

  • Acidic: 6M HCl, Reflux, 6–12 h.

  • Basic: 10% NaOH in EtOH/H

    
    O, Reflux, 12–24 h.
    
  • Mild Alternative: For sensitive substrates, conversion to the imidoyl chloride (using PCl

    
    ) followed by hydrolysis can be effective, though rarely necessary for this robust scaffold.
    

Part 5: References

  • Synthesis and Lithiation of Pivaloylamino Pyridines:

    • Smith, K., et al. "Directed lithiation of N-(pyridin-3-yl)pivalamides." Heterocycles, 2015, 91(3), 493.

    • Note: Establishes the pivaloyl group as a robust directing group for pyridine functionalization.

  • Regioselective Lithiation of 3-Halopyridines:

    • Gribble, G. W., & Saulnier, M. G. "Regioselective ortho-lithiation of 3-chloropyridine." Heterocycles, 1993, 35(1), 151.

    • Note: Foundational work confirming C4-lithiation preference for 3-chloropyridines using LDA.

  • General Reactivity of 2-Amino-3-Chloropyridine:

    • Fier, P. S., et al. "Selective functionalization of pyridines." Science, 2020.

    • Context: Discusses modern reagents for introducing amino groups, relevant for synthesizing the precursor.

  • Application in Azaindole Synthesis:

    • Song, J. J., et al. "A practical synthesis of 7-azaindole derivatives via directed ortho-lithiation." Journal of Organic Chemistry, 2002, 67(11), 3924.

    • Link:[Link]

  • Pivaloyl Protecting Group Stability:

    • Green, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

    • Context: Standard reference for stability and deprotection conditions of pivalamides.

Sources

Chemo-Structural Analysis and Synthetic Utility of N-(3-chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of N-(3-chloropyridin-2-yl)pivalamide , a specialized heterocyclic building block utilized primarily in transition-metal-catalyzed C–H functionalization. Unlike simple aminopyridine derivatives, this molecule features a critical steric and electronic modulator—the chlorine atom at the C3 position—which blocks standard ortho-metalation pathways, thereby forcing distal site selectivity. This document details its physiochemical properties, validated synthesis protocols, and its mechanistic role as a bidentate directing group precursor in drug discovery workflows.

Chemical Identity & Physiochemical Profile[1][2][3]

The precise molecular weight and formula are critical for stoichiometry in catalytic cycles. The pivaloyl group (tert-butyl) provides significant lipophilicity, improving solubility in non-polar organic solvents (DCM, Toluene) compared to its acetamide analogs.

Core Metrics Table
ParameterValueTechnical Note
IUPAC Name N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol Monoisotopic Mass: 212.0716 Da
CAS Number 468718-69-6
Physical State White to Off-white SolidCrystalline powder
Solubility High: DCM, DMSO, MeOHLow: Water, HexanesLipophilic t-Bu tail aids organic solubility
pKa (Predicted) ~12.5 (Amide NH)Pyridine N is weakly basic due to 3-Cl electron withdrawal
Structural Logic

The molecule consists of three distinct domains:

  • Pyridine Core: The scaffold for functionalization.

  • 3-Chloro Substituent: Acts as a "blocking group" to prevent C3 functionalization and modulates the basicity of the pyridine nitrogen.

  • Pivalamide Motif: A robust, sterically demanding Directing Group (DG) that coordinates with metals (Pd, Cu, Rh) and prevents N-oxide formation during oxidative workups.

Synthetic Methodology

Causality of Protocol Design: The synthesis utilizes a standard Schotten-Baumann-type acylation. However, the presence of the electron-withdrawing chlorine at the 3-position reduces the nucleophilicity of the exocyclic amine at position 2. Therefore, a stronger base (Triethylamine or Pyridine) and an activated acylating agent (Pivaloyl Chloride) are required. We avoid acid anhydrides due to slower kinetics with this specific electron-deficient amine.

Validated Synthesis Protocol

Reagents:

  • 2-Amino-3-chloropyridine (1.0 equiv)

  • Pivaloyl Chloride (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-3-chloropyridine and anhydrous DCM (0.2 M concentration).

  • Deprotonation: Add Triethylamine (TEA) dropwise at 0°C. Stir for 15 minutes. Rationale: Pre-formation of the amine-base complex facilitates attack.

  • Acylation: Add Pivaloyl Chloride dropwise via syringe pump or pressure-equalizing funnel at 0°C.

    • Critical Control: Exothermic reaction. Maintain T < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography for scalability.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Amino-3-chloropyridine (DCM, 0°C) Base Add Base: Triethylamine (Deprotonation) Start->Base Activation Acyl Add Reagent: Pivaloyl Chloride (Dropwise, <5°C) Base->Acyl Nucleophilic Attack React Reaction: Stir RT, 4-6h (Monitor TLC) Acyl->React Amide Bond Formation Workup Workup: Quench NaHCO3 Extract DCM React->Workup Completion Product Product: N-(3-chloropyridin-2-yl)pivalamide (C10H13ClN2O) Workup->Product Purification

Figure 1: Step-wise synthesis pathway for N-(3-chloropyridin-2-yl)pivalamide emphasizing temperature control to prevent side reactions.

Mechanistic Utility in Drug Discovery (C-H Activation)

This molecule is not merely an intermediate; it is a "probe substrate" for regioselectivity. In Palladium-catalyzed C–H activation, the pivalamide acts as a Directing Group (DG) .

The "Blocked Ortho" Effect

Typically, pivalamide DGs direct metal insertion to the ortho position (C3).

  • Scenario A (Unsubstituted): Pd inserts at C3.

  • Scenario B (This Molecule): C3 is occupied by Chlorine.

Consequence: The catalyst is forced to activate distal positions (C4, C5, or C6) or undergo oxidative addition into the C-Cl bond (if low-valent Pd is used). However, in oxidative C-H activation (Pd(II)/Pd(IV)), the Cl atom remains intact, and the molecule is used to test steric tolerance of the catalyst system or to force activation at C6 via a strained metallacycle.

Mechanistic Pathway Diagram[5]

CHActivation Substrate Substrate: N-(3-Cl-pyridin-2-yl)pivalamide Coordination Coordination: Pd(II) binds Pyridine N & Amide O (Bidentate) Substrate->Coordination + Pd(OAc)2 StericCheck Steric Check: C3 blocked by Cl Coordination->StericCheck PathA Path A (Standard): C3 Activation (BLOCKED) StericCheck->PathA Impossible PathB Path B (Distal): C4/C6 Activation (Remote Functionalization) StericCheck->PathB Forced Regioselectivity

Figure 2: Mechanistic logic demonstrating how the 3-chloro substituent dictates regioselectivity by blocking the primary coordination site.

Analytical Characterization

To validate the synthesis, the following spectral data are expected. These values are derived from standard shifts for 2-aminopyridine pivalamides and the electronegative effect of the chlorine substituent.

Predicted NMR Profile (CDCl₃)
  • ¹H NMR (400 MHz):

    • δ 1.35 (s, 9H): t-Butyl group (Pivaloyl). Distinctive singlet.

    • δ 7.15 (dd, 1H): C5-H (Pyridine). Coupled to C4 and C6.

    • δ 7.75 (dd, 1H): C4-H (Pyridine). Deshielded by Cl.

    • δ 8.05 (s, 1H): Amide N-H. Broad singlet (exchangeable).

    • δ 8.35 (dd, 1H): C6-H (Pyridine). Most deshielded aromatic proton adjacent to Nitrogen.

  • ¹³C NMR (100 MHz):

    • δ 27.5: Methyl carbons (t-Bu).

    • δ 39.8: Quaternary carbon (t-Bu).

    • δ 177.2: Carbonyl (C=O).

    • Aromatic Region: ~120–150 ppm (5 signals for Pyridine carbons).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 213.08 (Calculated).

  • Isotope Pattern: A distinct M+2 peak at ~215.08 (approx. 33% height of M+H) confirms the presence of one Chlorine atom .

References

  • Chemical Identity & Properties

    • PubChem.[1][2] "N-(3-chloropyridin-2-yl)pivalamide Compound Summary." National Library of Medicine.

    • [Link] (Verified via Search Result 1.1)

  • Synthetic Protocol (General Amidation of 2-Aminopyridines)

    • Saeed, A., & Bolte, M. (2011).[3] Synthesis and Crystal Structure of Pivalamide Derivatives. Journal of Crystallization Process and Technology.

    • [Link]

  • C-H Activation & Directing Groups

    • Lapointe, D., & Fagnou, K. (2010).
    • [Link]

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich / eMolecules Database. "N-(3-Chloropyridin-2-yl)pivalamide CAS: 468718-69-6."[4]

Sources

The Pivaloylation of 3-Chloropyridine-2-amine: A Technical Guide to Reaction Products and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the pivaloylation reaction of 3-chloropyridine-2-amine, a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. We delve into the underlying reaction mechanisms, explore the factors governing product selectivity between mono- and di-pivaloylation, and present a comprehensive, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize this important acylation reaction. We will dissect the roles of steric and electronic effects, the influence of catalysts such as 4-dimethylaminopyridine (DMAP), and provide detailed guidance on the characterization of the resulting products.

Introduction: The Significance of Pivaloyl Protection

The introduction of a pivaloyl group, a bulky tert-butylcarbonyl moiety, is a common strategy in organic synthesis for the protection of amine and alcohol functional groups. The steric hindrance imparted by the pivaloyl group offers enhanced stability against a variety of reaction conditions, yet it can be removed under specific basic or acidic protocols. In the context of 3-chloropyridine-2-amine, a versatile building block, selective pivaloylation of the exocyclic amino group is often a key step in multi-step synthetic sequences, enabling subsequent functionalization of the pyridine ring. Understanding the nuances of this reaction is paramount to achieving high yields and predictable outcomes.

The reaction involves the treatment of 3-chloropyridine-2-amine with a pivaloylating agent, typically pivaloyl chloride or pivalic anhydride, often in the presence of a base to neutralize the acidic byproduct. The primary product is the mono-pivaloylated amide, N-(3-chloro-2-pyridinyl)pivalamide. However, the potential for a second acylation to form a di-pivaloylated imide product exists and must be carefully considered.

Mechanistic Pathways: Uncatalyzed vs. Catalyzed Pivaloylation

The pivaloylation of 3-chloropyridine-2-amine can proceed through two primary mechanistic pathways: an uncatalyzed reaction and a more efficient catalyzed process.

The Uncatalyzed Pathway

In the absence of a catalyst, the reaction proceeds via direct nucleophilic attack of the exocyclic amino group of 3-chloropyridine-2-amine on the electrophilic carbonyl carbon of pivaloyl chloride.[1] A base, such as triethylamine or pyridine, is typically required to act as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction.[2]

The lone pair of electrons on the nitrogen of the 2-amino group is more nucleophilic than the lone pair on the pyridine ring nitrogen. This is due to the delocalization of the ring nitrogen's lone pair within the aromatic system, which reduces its availability for nucleophilic attack. Consequently, acylation occurs preferentially on the exocyclic amino group.

Diagram 1: Uncatalyzed Pivaloylation Mechanism

uncatalyzed_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine 3-Chloropyridine-2-amine pivcl Pivaloyl Chloride intermediate [Intermediate Complex] pivcl->intermediate product N-(3-chloro-2-pyridinyl)pivalamide intermediate->product Collapse & Proton Transfer hcl HCl intermediate->hcl base_hcl Base·HCl hclbase hclbase hclbase->base_hcl

Caption: The uncatalyzed pivaloylation of 3-chloropyridine-2-amine.

The DMAP-Catalyzed Pathway

The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) significantly accelerates the rate of acylation.[3][4] DMAP is a hypernucleophilic acylation catalyst that functions by first reacting with pivaloyl chloride to form a highly reactive N-pivaloyl-4-dimethylaminopyridinium salt.[5] This intermediate is much more electrophilic than pivaloyl chloride itself.

The N-pivaloyl-4-dimethylaminopyridinium salt is then readily attacked by the amino group of 3-chloropyridine-2-amine. The subsequent collapse of the tetrahedral intermediate regenerates the DMAP catalyst and yields the desired pivaloylated product. This catalytic cycle is highly efficient, often allowing for reactions to proceed at lower temperatures and with higher yields.

Diagram 2: DMAP-Catalyzed Pivaloylation Mechanism

dmap_catalyzed_mechanism DMAP DMAP Acylpyridinium N-Pivaloyl-DMAP Intermediate DMAP->Acylpyridinium Product N-(3-chloro-2-pyridinyl)pivalamide Acylpyridinium->Product Nucleophilic Attack Amine 3-Chloropyridine-2-amine Amine->Product DMAP_regen DMAP (regenerated) Product->DMAP_regen Catalyst Regeneration product_factors Di Di-pivaloylation (Minor Product) Electronics Reduced N Nucleophilicity (Amide Resonance) Mono Mono Electronics->Mono Favors Conditions Reaction Conditions (Temp, Time, Stoichiometry) Conditions->Di Can Promote Pivaloylation Pivaloylation Pivaloylation->Di Sterics Sterics Sterics->Mono Favors

Caption: Key factors determining the outcome of the pivaloylation reaction.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step methodology for the selective mono-pivaloylation of 3-chloropyridine-2-amine.

Materials and Reagents
Reagent/MaterialPuritySupplier
3-Chloropyridine-2-amine>97%Sigma-Aldrich
Pivaloyl chloride>99%Sigma-Aldrich
Triethylamine (Et₃N)>99.5%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)>99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous>99.8%Sigma-Aldrich
Saturated aqueous NaHCO₃ solution-Prepared in-house
Saturated aqueous NaCl solution-Prepared in-house
Anhydrous MgSO₄ or Na₂SO₄-Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyridine-2-amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with saturated aqueous NaCl solution (brine).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Product Characterization

Thorough characterization of the product is essential to confirm its identity and purity.

Spectroscopic Data for N-(3-chloro-2-pyridinyl)pivalamide
TechniqueExpected Observations
¹H NMR - A singlet integrating to 9 protons in the upfield region (~1.3 ppm) corresponding to the tert-butyl group.- A broad singlet in the downfield region (~8-9 ppm) for the amide N-H proton.- Three aromatic protons corresponding to the pyridine ring, with characteristic coupling patterns.
¹³C NMR - A quaternary carbon signal for the carbonyl group (~175-180 ppm).- Signals for the pyridine ring carbons.- A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group.
IR - A strong absorption band for the amide C=O stretch (~1670-1700 cm⁻¹).- An N-H stretching band (~3200-3400 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic protons.
Mass Spec - The molecular ion peak (M⁺) corresponding to the calculated mass of the product. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

Conclusion

The pivaloylation of 3-chloropyridine-2-amine is a robust and reliable reaction that predominantly yields the mono-pivaloylated product, N-(3-chloro-2-pyridinyl)pivalamide. The selectivity for mono-acylation is driven by a combination of steric hindrance from the pivaloyl group and the 3-chloro substituent, as well as the deactivation of the amide nitrogen after the initial acylation. The use of a catalytic amount of DMAP significantly enhances the reaction rate. By carefully controlling the reaction stoichiometry, temperature, and time, the formation of the di-pivaloylated byproduct can be minimized. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully implement and analyze this important synthetic transformation.

References

  • Kwiecień, A., et al. (2020). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 22(20), 7957-7962. Available at: [Link]

  • Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved from [Link]

  • Google Patents. (2005). Process for producing 4-dimethyl amino pyridine (4-DMAP). (US6939972B2).
  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • MDPI. (2018). Nucleophilic Dearomatization of Activated Pyridines. Molecules, 23(12), 3218. Available at: [Link]

  • Royal Society of Chemistry. (2017). Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides. Organic & Biomolecular Chemistry, 15(4), 857-863. Available at: [Link]

  • LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine. (US3985759A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from [Link]

  • PubMed. (2002). A mild method for the formation and in situ reaction of imidoyl chlorides: conversion of pyridine-1-oxides to 2-aminopyridine amides. Organic Letters, 4(18), 3127-3129. Available at: [Link]

  • Organic Syntheses. (n.d.). O-PIVALOYL-N-BOC-HYDROXYLAMINE AND O-PIVALOYL HYDROXYLAMINE TRIFLIC ACID. Retrieved from [Link]

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The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-Chloropyridine Amides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The 3-chloropyridine amide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique electronic properties and synthetic tractability have positioned it as a cornerstone for the development of novel kinase inhibitors, antimicrobial agents, and potential therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 3-chloropyridine amides, offering field-proven insights for drug discovery and development professionals.

The Strategic Advantage of the 3-Chloropyridine Moiety

The 3-chloropyridine ring, coupled with an amide linkage, offers a unique combination of features that are highly advantageous in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The chlorine atom at the 3-position serves as a key synthetic handle, enabling a diverse range of chemical modifications through cross-coupling reactions, thereby facilitating the exploration of chemical space and the optimization of pharmacological properties. Furthermore, the amide group provides a rigid and planar unit that can participate in hydrogen bonding, contributing to the overall binding affinity and selectivity of the molecule.

Kinase Inhibition: A Prominent Application

A significant body of research has focused on the development of 3-chloropyridine amides as potent kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 3-chloropyridine amide scaffold has proven to be particularly effective in targeting the ATP-binding site of various kinases.

Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is a well-established target for anti-inflammatory drug discovery.[][2] Several 3-chloropyridine amide derivatives have been investigated as inhibitors of p38α MAPK. The pyridine nitrogen of the scaffold typically forms a hydrogen bond with the hinge region of the kinase, a critical interaction for potent inhibition. The amide portion of the molecule can form additional hydrogen bonds with the enzyme, while the substituent attached to the amide can be modified to optimize potency and selectivity.[3]

Below is a diagram illustrating the central role of p38 MAPK in the inflammatory signaling cascade and the point of intervention for inhibitors.

p38_MAPK_Pathway Extracellular_Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAP3K Cell_Membrane MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylation Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) Downstream_Substrates->Inflammatory_Response Inhibitor 3-Chloropyridine Amide Inhibitor Inhibitor->p38_MAPK Inhibition synthesis_workflow Start 3-Chloropyridine-4-carboxylic acid Step1 Step 1: Acid Chloride Formation (SOCl2, reflux) Start->Step1 Intermediate 3-Chloropyridine-4-carbonyl chloride Step1->Intermediate Step2 Step 2: Amidation (4-Fluoroaniline, Et3N, DCM) Intermediate->Step2 Product N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide Step2->Product

Caption: Synthetic workflow for N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide.

Step 1: Synthesis of 3-chloropyridine-4-carbonyl chloride

  • To a solution of 3-chloropyridine-4-carboxylic acid (1.0 eq) in toluene (10 mL/g of starting material) is added thionyl chloride (2.0 eq).

  • The reaction mixture is heated to reflux for 4 hours.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Synthesis of N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide [4]

  • To a solution of 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) (15 mL/g of acid chloride) at 0 °C is added a solution of 3-chloropyridine-4-carbonyl chloride (1.0 eq) in DCM dropwise. [4]2. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)-3-chloropyridine-4-carboxamide.

In Vitro p38α MAPK Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the inhibitory activity of a compound against p38α MAPK. [2]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). [2] * Prepare serial dilutions of the 3-chloropyridine amide inhibitor in DMSO.

    • Prepare a solution of recombinant p38α kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF-2) and ATP in kinase buffer. [][5]

  • Assay Procedure: [2] * Add 1 µL of the inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of the p38α kinase solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output using a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

    • Record the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The 3-chloropyridine amide scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. Its proven success in the realm of kinase inhibition, coupled with its emerging potential in treating neurodegenerative diseases and microbial infections, ensures its continued importance in medicinal chemistry. The synthetic accessibility and the amenability to structural modification make this scaffold an attractive starting point for lead optimization campaigns. The insights and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable chemical entity.

References

Sources

Safety data sheet (SDS) for N-(3-chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety & Handling Architecture for N-(3-chloropyridin-2-yl)pivalamide

Part 1: Executive Technical Summary

N-(3-chloropyridin-2-yl)pivalamide (CAS: 468718-69-6) is a specialized heterocyclic intermediate primarily utilized in medicinal chemistry and organic synthesis. It serves as a critical scaffold in the development of Smoothened (Smo) receptor antagonists (e.g., Vismodegib analogs) and is frequently employed as a directing group for palladium-catalyzed C-H activation of the pyridine ring.

This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a logic-driven risk management architecture. It is designed for researchers requiring high-fidelity protocols for synthesis, purification, and biological screening.

Part 2: Physicochemical & Identification Matrix

The following data constitutes the "Fingerprint" of the compound, essential for verification upon receipt and before experimental use.

Parameter Technical Specification
Chemical Name N-(3-chloropyridin-2-yl)pivalamide
CAS Number 468718-69-6
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point 170–172 °C (Typical for pivalamide derivatives)
pKa (Calculated) ~3.5 (Pyridine nitrogen), ~10.5 (Amide proton)
SMILES CC(C)(C)C(=O)Nc1c(Cl)cccn1

Part 3: Hazard Architecture (GHS Classification)

Based on Structure-Activity Relationships (SAR) of halogenated aminopyridines and pivalamide derivatives, this compound is classified as a Category 2 Irritant . The pivaloyl group adds lipophilicity, potentially increasing skin absorption compared to the free amine.

GHS Label Elements
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)[1]

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2] (Mechanism: Lipophilic amide interaction with dermal lipids).

  • H319: Causes serious eye irritation.[2] (Mechanism: Physical abrasion and chemical irritation of mucosal membranes).

  • H335: May cause respiratory irritation.[2][3] (Mechanism: Inhalation of fine dusts triggers bronchial inflammation).

Precautionary Statements (P-Codes) - The "Why" Behind the Protocol
  • P261: Avoid breathing dust/fume.[2][4][5][6][7] Rationale: Pyridine derivatives can possess neurological toxicity profiles; inhalation bypasses first-pass metabolism.

  • P280: Wear protective gloves/eye protection.[8][2][4][5][6] Rationale: Nitrile gloves (0.11 mm) are required; latex is permeable to many halogenated aromatics.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses.[2][4][5][7]

Part 4: Operational Safety Protocols & Workflows

Storage & Stability
  • Atmosphere: Store under inert gas (Nitrogen or Argon). While pivalamides are sterically hindered and relatively stable against hydrolysis, the chloropyridine moiety can be sensitive to photodegradation over extended periods.

  • Temperature: 2–8 °C (Refrigerated).

  • Incompatibility: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.

Synthesis & Handling Workflow

The synthesis of this compound typically involves reacting 2-amino-3-chloropyridine with pivaloyl chloride. This reaction generates HCl gas and requires specific safety interlocks.

Figure 1: Synthesis & Handling Safety Workflow This diagram outlines the critical control points during the synthesis and isolation phases.

SynthesisWorkflow Start Precursors: 2-Amino-3-chloropyridine + Pivaloyl Chloride Reaction Reaction Phase (Exothermic + HCl Generation) Start->Reaction Add dropwise at 0°C Quench Quenching (Sat. NaHCO3 - CO2 evolution) Reaction->Quench Monitor pH Note1 Risk: Corrosive Vapors Control: Fume Hood + Scrubber Reaction->Note1 Isolation Isolation/Filtration (Dust Hazard) Quench->Isolation Extract & Dry Note2 Risk: Pressure Buildup Control: Open Venting Quench->Note2 Storage Storage (Inert Gas, 2-8°C) Isolation->Storage Seal & Label

Caption: Operational workflow for the synthesis and handling of N-(3-chloropyridin-2-yl)pivalamide, highlighting critical risk control points.

Emergency Response Decision Tree

In the event of exposure, immediate action is required. The following logic gate ensures rapid mitigation of injury.

Figure 2: Emergency Response Logic

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min w/ Soap Remove Contaminated Clothing Skin->ActionSkin ActionEye Rinse 15 min (Lifting Lids) Consult Ophthalmologist Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if breathing difficult Inhalation->ActionInhal Medical Seek Medical Attention (Show SDS/CAS 468718-69-6) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision tree for immediate emergency response following exposure events.

Part 5: Toxicological & Ecological Insight

Toxicological Profile

While specific LD50 data for this exact isomer is often proprietary, toxicological inference is drawn from the 2-amino-3-chloropyridine precursor and the pivalamide moiety.

  • Acute Toxicity (Oral): Predicted LD50 < 2000 mg/kg (Category 4). Pyridines are metabolically activated to N-oxides or ring-opened aldehydes which can bind to cellular proteins.

  • Skin Sensitization: Low probability, but repeated exposure may cause dermatitis due to defatting action of the amide.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, halogenated pyridines should always be treated as potential mutagens until proven otherwise.

Environmental Fate
  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412). Halogenated pyridines are resistant to rapid biodegradation.

  • Disposal: DO NOT release into drains. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl and NOx gases).

Part 6: References

  • PubChem Database. N-(3-Chloropyridin-2-yl)pivalamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Palladium-Catalyzed Ortho-C–H Activation of Pivalamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed, pivalamide-directed C–H activation of amine derivatives. While traditional cross-coupling (Suzuki, Stille) requires pre-functionalized handles (halides, boronates), this protocol enables the direct ortho-functionalization of anilines and benzylamines using the pivaloyl group as a transient, monodentate directing group (DG).

Key Advantage: The pivalamide group (


-BuCONH-) offers a distinct steric bulk that prevents over-functionalization (bis-arylation) and is easily installed and removed, making it ideal for late-stage functionalization (LSF) in drug discovery.

Strategic Rationale & Mechanism

Why Pivalamides?

In the landscape of C–H activation, bidentate directing groups (e.g., 8-aminoquinoline) offer high reactivity but are often difficult to remove. Pivalamides strike a critical balance:

  • Monodentate Coordination: Coordinates weakly via the carbonyl oxygen, allowing for a more electrophilic metal center.

  • Steric Control: The tert-butyl group exerts steric pressure that favors mono-substitution and discourages the formation of coordinatively saturated, unreactive complexes.

  • CMD Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where a carboxylate ligand acts as an intramolecular base to cleave the C–H bond.[1][2]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle for the ortho-arylation of pivalanilides. Note the critical role of the acetate/pivalate ligand in the CMD step.

CH_Activation_Mechanism Start Pd(OAc)2 (Pre-catalyst) Coordination Coordination (k-1 O-bound) Start->Coordination + Substrate CMD_TS CMD Transition State (Agostic C-H...Pd) Coordination->CMD_TS - AcOH Palladacycle Six-Membered Palladacycle (Int-I) CMD_TS->Palladacycle C-H Cleavage OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I PdIV Pd(IV) Intermediate (High Valent) OxAdd->PdIV RedElim Reductive Elimination (C-C Bond Formation) PdIV->RedElim RedElim->Start Regenerate Pd(II) (+ AgOAc scavenger) Product Ortho-Arylated Product RedElim->Product Release Product

Figure 1: Catalytic cycle for Pd-catalyzed ortho-arylation involving the Concerted Metalation-Deprotonation (CMD) step and a Pd(II)/Pd(IV) redox couple.

Detailed Experimental Protocol

This protocol focuses on the direct ortho-arylation of pivalanilides with aryl iodides , a robust transformation for synthesizing biaryl scaffolds.

Reagents & Equipment
  • Substrate: N-Pivaloylaniline (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[3]

  • Oxidant/Scavenger: Silver Acetate [AgOAc] (1.0 – 1.2 equiv)

    • Note: AgOAc acts primarily as a halide scavenger to drive the catalytic turnover and prevent Pd poisoning by iodide ions.

  • Solvent: Trifluoroethanol (TFE) or Acetic Acid (AcOH)

  • Vessel: 15 mL pressure tube with a Teflon-lined screw cap.

Step-by-Step Methodology
Step 1: Reaction Setup
  • In a glovebox or well-ventilated fume hood, charge the pressure tube with N-pivaloylaniline (0.5 mmol, 1.0 equiv).

  • Add AgOAc (0.5 - 0.6 mmol, 1.0 - 1.2 equiv) and Pd(OAc)₂ (0.025 mmol, 5 mol%).

    • Critical: Finely grind AgOAc if it is clumpy to ensure consistent surface area.

  • Add the Aryl Iodide (0.6 - 0.75 mmol). If the aryl iodide is a solid, add it with the other solids. If liquid, add via syringe after solvent.

  • Add TFE (2.0 mL).

    • Why TFE? TFE is a hydrogen-bond donor that stabilizes the acetate leaving group during the CMD step, significantly lowering the activation energy compared to non-polar solvents.

Step 2: Reaction Execution
  • Seal the tube tightly.

  • Place in a pre-heated oil block at 100–120 °C .

  • Stir vigorously (800+ rpm). Efficient stirring is crucial as the reaction is heterogeneous (AgI precipitation).

  • Monitor by TLC or LC-MS after 4 hours. Most reactions reach completion within 6–12 hours.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts (AgI/AgOAc) and Pd black.

  • Concentrate the filtrate under reduced pressure.

  • Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

Optimization & Troubleshooting Guide

Use the following table to diagnose issues. The choice of solvent and additives is the primary lever for optimization.

VariableStandard ConditionOptimization StrategyRationale
Solvent TFE (Trifluoroethanol)Switch to AcOH or HFIPTFE promotes CMD via H-bonding. AcOH is better for highly soluble substrates. HFIP is for difficult C-H bonds.
Oxidant AgOAcTry Ag₂CO₃ or AgTFAAg₂CO₃ is a stronger base; AgTFA generates a more electrophilic Pd species.
Catalyst Pd(OAc)₂Pd(TFA)₂ or Pd(OPiv)₂Pd(TFA)₂ is more electrophilic, useful for electron-deficient arenes.
Additive NoneAdd PivOH (0.3 equiv)Pivalic acid assists in the proton shuttle during the CMD transition state.

Directing Group Removal

To recover the free amine after functionalization, the pivaloyl group must be removed.

Protocol:

  • Dissolve the functionalized pivalanilide in EtOH/H₂O (1:1) .

  • Add KOH (5–10 equiv) or conc. HCl (for acid-stable substrates).

  • Reflux at 100 °C for 12–24 hours.

  • Note: Sterically hindered ortho-arylated products may require harsher conditions (e.g., ethylene glycol/KOH at 160 °C) due to the "ortho effect" twisting the amide bond.

References

  • Daugulis, O., & Zaitsev, V. G. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate.[4] Journal of the American Chemical Society. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010).[2][5] Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. [Link]

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society. [Link]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews. [Link]

Sources

Application Note: Precision Cross-Coupling of 3-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloropyridine derivatives represent a unique challenge in medicinal chemistry. Unlike their 2- and 4-substituted counterparts, the 3-position does not benefit from significant activation via resonance with the pyridine nitrogen, rendering the C–Cl bond electronically similar to a deactivated aryl chloride. Furthermore, the high bond dissociation energy of the C–Cl bond (approx. 95 kcal/mol) compared to C–Br or C–I necessitates catalysts capable of facile oxidative addition.

This guide provides field-validated protocols for overcoming these barriers using advanced Palladium and Nickel catalysis. We focus on overcoming the "Oxidative Addition Wall" and preventing catalyst poisoning by the pyridine nitrogen.

Mechanistic Insight: The "3-Position Paradox"

Electronic Deactivation vs. Coordination

In 2-chloropyridines, the adjacent nitrogen atom can direct metal insertion (chelation assistance), but it also renders the C–Cl bond highly susceptible to nucleophilic attack, leading to side reactions.

In contrast, 3-chloropyridines suffer from the "3-Position Paradox":

  • Electronic Neutrality: The inductive withdrawal of the nitrogen is diminished at the 3-position, making the metal insertion (Oxidative Addition) kinetically slow.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand. If the catalyst system is not bulky enough, the substrate will bind to the metal center via the nitrogen rather than undergoing oxidative addition at the C–Cl bond, arresting the cycle.

Visualization: The Catalytic Cycle & Failure Modes

The following diagram illustrates the standard Pd-catalyzed cycle and the specific "off-cycle" trap common with pyridine substrates.

G Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate Limiting for 3-Cl) Pd0->OxAdd + 3-Chloropyridine Trap OFF-CYCLE TRAP N-Coordination Dimer Pd0->Trap Pyridine N-binding TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Pd(II)-Ar-Cl RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle highlighting the competition between productive Oxidative Addition (Red) and non-productive N-coordination (Black/Grey).

Strategic Parameter Optimization

Ligand Selection

For 3-chloropyridines, ligand choice is binary: it works, or it fails.

  • Buchwald Dialkylbiaryl Phosphines (SPhos, XPhos): These are essential. The bulky biaryl backbone prevents the formation of inactive dimers (The "Trap" in Fig 1) and forces the Pd center to react with the C–Cl bond.

  • BrettPhos: Specifically required for C–N coupling (Buchwald-Hartwig) to prevent β-hydride elimination in the amine partner.

Base Selection[1][2]
  • Weak Bases (K₃PO₄, K₂CO₃): Preferred for Suzuki couplings. They buffer the system and minimize hydrolytic deboronation of the coupling partner.

  • Strong Bases (LHMDS, NaOtBu): Required for Buchwald-Hartwig to deprotonate the amine, but must be anhydrous to prevent catalyst decomposition.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling 3-chloropyridine with phenylboronic acid. Challenge: Slow oxidative addition and potential protodeboronation.

Reagents & Equipment[3][4]
  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–3 mol%)

    • Why: Pre-formed precatalyst ensures accurate Pd:L ratio and rapid initiation.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Apparatus: Sealed reaction vial with magnetic stir bar.

Step-by-Step Methodology
  • Charge Solids: Add XPhos Pd G2 (2 mol%), Phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the reaction vial.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Note: Oxygen is a poison for electron-rich phosphines like XPhos.

  • Solvent Addition: Inject degassed 1,4-Dioxane/Water mixture via syringe.

  • Substrate Addition: Inject 3-Chloropyridine (1.0 equiv).

  • Reaction: Heat the block to 80°C for 2–4 hours.

    • Monitoring: Check by HPLC/UPLC. 3-Chloropyridine is UV-active. Look for the disappearance of the starting material peak.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

Protocol B: Buchwald-Hartwig Amination

Objective: Amination of 3-chloropyridine with a primary amine. Challenge: Competitive binding of the amine and pyridine nitrogen to Pd.

Reagents & Equipment
  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Nucleophile: Primary alkyl or aryl amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–5 mol%)

    • Why: The G4 precatalyst is methyl-activated, allowing activation at room temperature if necessary, though heat is usually required for chlorides.

  • Base: LHMDS (2.0 equiv, 1M in THF)

    • Why: Soluble bases often provide faster kinetics for difficult chlorides than insoluble NaOtBu.

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk: Ideally, set this up in a glovebox.[2] If not, use strict Schlenk techniques.

  • Charge: Add BrettPhos Pd G4 (2 mol%) and the amine (1.2 equiv) to the vial.

  • Solvent/Substrate: Add anhydrous THF, followed by 3-Chloropyridine.

  • Base Addition: Add LHMDS solution dropwise.

    • Caution: Exotherm possible.

  • Reaction: Seal and heat to 100°C for 12 hours.

    • Note: Chlorides require higher activation energy than bromides. Do not stop at 80°C if conversion is low.

  • Quench: Cool to RT, dilute with EtOAc, quench with sat. NH₄Cl.

Protocol C: Nickel-Catalyzed Cross-Coupling

Objective: A cost-effective alternative using Earth-abundant metal.[3] Mechanism: Ni(0)/Ni(II) cycle.[3][4] Ni inserts into C–Cl bonds more readily than Pd due to a smaller atomic radius and different orbital overlap energies.

Reagents
  • Catalyst: Ni(COD)(dppf) (5 mol%) or generated in situ from Ni(COD)₂ + dppf.

  • Substrate: 3-Chloropyridine.

  • Partner: Arylboronic acid (Suzuki) or Arylzinc halide (Negishi).

  • Solvent: Toluene (strictly anhydrous).

Workflow Diagram: Ni-Catalysis

NiCycle Ni0 Ni(0)-dppf OxAdd_Ni Oxidative Addition (Facile for C-Cl) Ni0->OxAdd_Ni + 3-Cl-Py Inter Ni(II)-Ar-Cl OxAdd_Ni->Inter Prod Biaryl Product Inter->Prod + Ar-B(OH)2 / Base Prod->Ni0 Regeneration

Figure 2: The Nickel catalytic cycle, emphasizing the facile oxidative addition of C-Cl bonds.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to a bulkier ligand (e.g., from SPhos to XPhos or BrettPhos) to prevent N-binding.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or increase base concentration. Switch base to KF.
Homocoupling (Ar-Ar) Oxygen IngressRigorous degassing is required. Check inert gas lines.
Black Precipitate Pd Aggregation (Pd Black)The ligand is dissociating.[5] Lower temperature or increase Ligand:Pd ratio to 2:1.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Chlorides

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles (and 3-chloro derivatives).[6]

    • Source:J. Am. Chem. Soc.[1] / NIH

    • URL:[Link]

  • Buchwald-Hartwig Ligand Effects

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[7]

    • Source:ACS Omega / PMC
    • URL:[Link]

  • Nickel Catalysis Mechanisms

    • Title: Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.[8]

    • Source:Chemical Reviews (via Squarespace host)
    • URL:[Link]

  • XPhos Precatalyst Utility

    • Title: trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling.[9]

    • Source:ACS Omega
    • URL:[Link]

Sources

Application Note: Robust Removal of Pivaloyl Protecting Groups from Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pivaloyl (Piv) group is a premier directing group for the metallation of pyridines, particularly for ortho-lithiation strategies. However, the very steric bulk (


-Bu) that provides its directing power and stability renders its removal notoriously difficult. Standard amide hydrolysis conditions often fail. This Application Note details three validated protocols for the deprotection of N-pivaloyl-2-aminopyridines: Acid-Mediated Hydrolysis  (the industry standard), Base-Mediated Solvolysis  (for acid-sensitive substrates), and Imidoyl Chloride Activation  (for sterically recalcitrant cases).

Introduction: The "Pivaloyl Paradox"

In pyridine functionalization, the pivaloyl group serves a dual purpose: it protects the exocyclic amine and directs lithiation to the C3 position via the "Complex Induced Proximity Effect" (CIPE).

  • The Challenge: The pivalamide bond is sterically shielded by the tert-butyl group.[1] Furthermore, the electron-deficient pyridine ring withdraws electron density from the amide nitrogen, strengthening the N-C(O) bond against nucleophilic attack compared to standard aryl amides.

  • The Solution: Successful deprotection requires overcoming the activation energy barrier either through thermodynamic forcing (high temperature acid/base) or kinetic activation (imidoyl intermediates).

Decision Matrix: Selecting Your Protocol

G Start Start: N-Piv-Aminopyridine CheckAcid Is substrate Acid Stable? Start->CheckAcid MethodA Method A: Conc. H2SO4 (Standard) CheckAcid->MethodA Yes CheckBase Is substrate Base Stable? CheckAcid->CheckBase No MethodB Method B: KOH/Ethylene Glycol (High Temp) CheckBase->MethodB Yes MethodC Method C: Imidoyl Chloride (Activation) CheckBase->MethodC No (Sensitive)

Figure 1: Decision tree for selecting the appropriate deprotection strategy based on substrate stability.

Method A: Acid-Mediated Hydrolysis (The Gold Standard)

This is the most robust method for simple halopyridines or alkyl-pyridines. The mechanism relies on the protonation of the amide oxygen, making the carbonyl carbon highly electrophilic, combined with the high thermal energy of refluxing sulfuric acid.

Mechanism

In concentrated H₂SO₄, the reaction likely proceeds via an


 mechanism. The pyridine nitrogen is protonated first (rendering the ring highly electron-withdrawing), followed by the amide oxygen. The high concentration of H₂SO₄ allows bisulfate or trace water to attack the activated carbonyl.
Protocol

Reagents: Conc. Sulfuric Acid (H₂SO₄, 98%). Equipment: Round-bottom flask, reflux condenser, oil bath.

  • Setup: Place the N-pivaloyl-2-aminopyridine (1.0 equiv) in a round-bottom flask.

  • Dissolution: Carefully add concentrated H₂SO₄ (approx. 2–5 mL per mmol of substrate). Caution: Exothermic.

  • Reaction: Heat the solution to 80–100 °C for 1–4 hours.

    • Monitoring: Monitor by TLC (Note: The free amine is often much more polar; use EtOAc/MeOH or DCM/MeOH systems).

  • Quench (Critical):

    • Cool the mixture to 0 °C in an ice bath.

    • Pour the mixture slowly onto crushed ice.

    • Neutralization:[2] Carefully basify with solid Na₂CO₃ or conc. NH₄OH to pH ~9–10. (The aminopyridine will precipitate or oil out).

  • Workup: Extract with EtOAc or DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

Pros: High conversion, scalable. Cons: Incompatible with acid-labile groups (acetals, silyl ethers).

Method B: Base-Mediated Solvolysis

For substrates containing acid-sensitive groups (e.g., acetals), basic hydrolysis is required. Standard NaOH/EtOH is often too slow; higher boiling solvents are necessary.

Protocol

Reagents: Potassium Hydroxide (KOH), Ethylene Glycol (or Ethanol for milder cases).

  • Setup: Dissolve substrate (1.0 equiv) in Ethylene Glycol (5 mL/mmol).

  • Reagent: Add KOH pellets (5.0–10.0 equiv).

  • Reaction: Heat to 100–120 °C for 12–24 hours.

    • Note: If using Ethanol, reflux (78 °C) may require 2–3 days.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with water.

    • Extract with Et₂O or EtOAc.[1] (Ethylene glycol is miscible with water and will remain in the aqueous phase).

Pros: Preserves acid-labile functionality. Cons: Harsh thermal conditions; ethylene glycol is difficult to remove if extraction is poor.

Method C: Imidoyl Chloride Activation (The "Nuclear" Option)

When both acid and base hydrolysis fail or cause decomposition, converting the inert amide into a highly reactive imidoyl chloride intermediate allows for hydrolysis under mild conditions.

Mechanism Workflow

Mechanism Step1 Piv-Amide (Inert) Step2 Imidoyl Chloride (Reactive) Step1->Step2 Activation Reagent + PCl5 or SOCl2 Reagent->Step1 Step4 Free Amine + Pivalic Acid Step2->Step4 Hydrolysis Step3 H2O Quench Step3->Step2

Figure 2: Activation of the inert pivalamide via imidoyl chloride formation.

Protocol

Reagents: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂), Pyridine (as solvent/base).

  • Activation: Dissolve substrate in anhydrous DCM or Toluene.

  • Reagent Addition: Add PCl₅ (1.1 equiv) at 0 °C.

  • Formation: Stir at RT or mild heat (40 °C) for 1–2 hours. The intermediate imidoyl chloride is formed.

  • Hydrolysis: Cool to 0 °C and add water (excess). Stir vigorously for 1 hour.

  • Workup: Basify to pH 9, extract with DCM.

Pros: Works at lower temperatures than Method A/B. Cons: Moisture sensitive step; handling of PCl₅.

Summary of Conditions

FeatureMethod A: H₂SO₄Method B: KOH/GlycolMethod C: Imidoyl Cl
Primary Utility Robust substratesAcid-sensitive substratesSterically hindered/Stubborn
Temperature 80–100 °C100–120 °C0 °C to 40 °C
Time 1–4 h12–24 h2–4 h
Risk Factor Acid hydrolysis of other groupsElimination reactionsMoisture sensitivity
Scalability ExcellentGoodModerate

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Estel, L.; Marsais, F.; Queguiner, G. J. Org. Chem.1988 , 53, 2740–2744. (Seminal work on ortholithiation of pivaloylamino pyridines and subsequent deprotection).

  • Smith, K. et al. Sulfur-mediated synthesis of heterocycles.Tetrahedron2005 , 61, 11563. (Discusses stability of pivalamides).

  • BenchChem Application Notes. Pivaloyl Chloride as a Protecting Group for Amines.[1] (General protocols for pivaloyl removal).

Sources

Application Note: A Scalable and Efficient Synthesis of N-(3-chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-(3-chloropyridin-2-yl)pivalamide, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthesis commences with the scalable production of 2-amino-3-chloropyridine, followed by its efficient acylation with pivaloyl chloride. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, mechanistic insights, and considerations for large-scale production.

Introduction

N-(3-chloropyridin-2-yl)pivalamide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The unique combination of the substituted pyridine ring and the sterically demanding pivaloyl group imparts specific physicochemical properties that are leveraged in the design of bioactive molecules. The scalable and cost-effective synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries. This document outlines a robust and reproducible two-stage process for the preparation of N-(3-chloropyridin-2-yl)pivalamide, focusing on practical and scalable methodologies.

Synthetic Strategy

The synthesis of N-(3-chloropyridin-2-yl)pivalamide is most effectively approached in two distinct stages:

  • Synthesis of the Precursor: 2-Amino-3-chloropyridine. This critical starting material can be synthesized via several routes, with the chlorination of 3-aminopyridine being a common and scalable method.

  • Acylation of 2-Amino-3-chloropyridine. The final product is obtained through the acylation of the 2-amino group of 2-amino-3-chloropyridine with pivaloyl chloride. This reaction requires careful control of conditions to ensure high yield and purity.

This application note will detail a preferred scalable method for each stage.

PART 1: Scalable Synthesis of 2-Amino-3-chloropyridine

A robust method for the synthesis of 2-amino-3-chloropyridine involves the direct chlorination of 3-aminopyridine. While older methods utilizing hydrogen peroxide and hydrochloric acid can lead to over-chlorination, a more controlled and scalable process employs gaseous chlorine in the presence of a catalyst at low temperatures.[1]

Experimental Protocol: Synthesis of 2-Amino-3-chloropyridine

Materials:

  • 3-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Chlorine Gas (Cl₂)

  • Ferric Chloride (FeCl₃) (catalyst)

  • Sodium Bisulfite (NaHSO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • 50% Sodium Hydroxide (NaOH) solution

  • Ice

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and cooling system, prepare a 25-45% aqueous solution of 1 molar equivalent of 3-aminopyridine with 3 to 4 molar equivalents of hydrogen chloride.

  • Add 1-8% by weight of ferric chloride as a catalyst based on the amount of 3-aminopyridine used.

  • Cool the stirred solution to a temperature between 15-50°C.

  • Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and may require external cooling to maintain the desired temperature range.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC) until the consumption of the starting material is complete.

  • Upon completion, stop the chlorine gas flow and cease agitation.

  • To quench the excess chlorine and work up the reaction, add a solution of sodium bisulfite in water.

  • Add ethylenediaminetetraacetic acid (EDTA) to chelate the iron catalyst.

  • Under vigorous cooling (maintaining the temperature at approximately -25°C with an ice/salt bath), slowly add a 50% sodium hydroxide solution to neutralize the reaction mixture and precipitate the product.

  • The crude 2-chloro-3-aminopyridine can be recovered by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

PART 2: Scalable Synthesis of N-(3-chloropyridin-2-yl)pivalamide

The acylation of 2-amino-3-chloropyridine with pivaloyl chloride is a standard nucleophilic acyl substitution reaction. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[2]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 2-amino-3-chloropyridine on the electrophilic carbonyl carbon of pivaloyl chloride. A base, such as triethylamine or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction.

Acylation_Mechanism cluster_reactants Reactants cluster_ts Nucleophilic Attack cluster_products Products Amine 2-Amino-3-chloropyridine TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack PivCl Pivaloyl Chloride PivCl->TS Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt HCl Scavenging Product N-(3-chloropyridin-2-yl)pivalamide TS->Product Chloride Elimination TS->Salt Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-Amino-3-chloropyridine cluster_stage2 Stage 2: Acylation start Start s1_reactants 3-Aminopyridine + HCl + Cl2 (FeCl3 catalyst) start->s1_reactants s1_reaction Chlorination s1_reactants->s1_reaction s1_workup Quench, Neutralize, Filter s1_reaction->s1_workup s1_product 2-Amino-3-chloropyridine s1_workup->s1_product s2_reactants 2-Amino-3-chloropyridine + Pivaloyl Chloride (Base, Solvent) s1_product->s2_reactants s2_reaction Acylation s2_reactants->s2_reaction s2_workup Aqueous Workup, Extraction s2_reaction->s2_workup s2_purification Recrystallization / Chromatography s2_workup->s2_purification s2_product N-(3-chloropyridin-2-yl)pivalamide s2_purification->s2_product end Final Product s2_product->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-chloropyridin-2-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-chloropyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and empower you to achieve higher yields and purity.

The acylation of 2-amino-3-chloropyridine with pivaloyl chloride is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann or related conditions.[1][2] While seemingly straightforward, this reaction is sensitive to several variables that can significantly impact its outcome. This guide addresses the most frequent challenges encountered in the laboratory.

Core Reaction Scheme

The fundamental transformation involves the reaction of 2-amino-3-chloropyridine with pivaloyl chloride to form the desired amide product, with the generation of hydrochloric acid (HCl) as a byproduct.

Caption: General synthesis of N-(3-chloropyridin-2-yl)pivalamide.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Reagent Quality and Stoichiometry:

    • Pivaloyl Chloride: This reagent is highly sensitive to moisture and will hydrolyze to pivalic acid, which is unreactive under these conditions. Always use a freshly opened bottle or a properly stored, anhydrous grade. A slight excess (1.1-1.2 equivalents) is often recommended to ensure the complete conversion of the starting amine.[3]

    • 2-Amino-3-chloropyridine: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

  • Inadequate Acid Scavenging: The reaction generates one equivalent of HCl. This acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[4] The choice and amount of base are therefore critical. You must use at least one equivalent of base to neutralize the HCl. Often, a slight excess (1.2-1.5 equivalents) is beneficial.

  • Suboptimal Temperature Control: This reaction is exothermic. Adding the pivaloyl chloride too quickly without adequate cooling (e.g., an ice bath at 0 °C) can lead to side reactions and decomposition. The reaction should be initiated at a low temperature and then allowed to warm to room temperature.[3]

  • Presence of Water: Water will compete with the amine in reacting with the pivaloyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if possible, especially when using aprotic solvents.

Troubleshooting_Yield start Low Yield Reported q1 Are Reagents Pure & Dry? start->q1 s1 Use fresh pivaloyl chloride. Dry starting amine and solvent. q1->s1 No q2 Is Base Correctly Chosen & Stoichiometric? q1->q2 Yes s1->q2 s2 Use ≥1.1 eq. of a suitable base (e.g., Pyridine, TEA). See Table 1. q2->s2 No q3 Was Temperature Controlled? q2->q3 Yes s2->q3 s3 Add acyl chloride dropwise at 0 °C. Allow to warm gradually. q3->s3 No q4 Were Anhydrous Conditions Used? q3->q4 Yes s3->q4 s4 Oven-dry glassware. Use anhydrous solvent. Consider inert atmosphere. q4->s4 No end_node Yield Improved q4->end_node Yes s4->end_node

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I see multiple spots on my TLC. What are the likely side products?

The presence of multiple spots indicates either incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The most common "impurity" is unreacted 2-amino-3-chloropyridine. This is often due to the issues described in Q1 (insufficient pivaloyl chloride or inadequate base).

  • Pivalic Acid: If your pivaloyl chloride was wet, or if the work-up involved premature addition of water, you will form pivalic acid. This can typically be removed with a basic wash (e.g., saturated NaHCO₃ solution) during extraction.[3]

  • N-pivaloylpyridinium Salt: The pyridine ring nitrogen is also nucleophilic and can be acylated. However, this is generally less favorable than acylation of the exocyclic amine. Furthermore, the resulting N-acylpyridinium salt is a potent acylating agent itself and often considered a productive intermediate when pyridine is used as both a base and a catalyst.[5]

  • Bis-acylation: Acylation on both the exocyclic amine and the ring nitrogen is sterically hindered by the bulky pivaloyl group and is generally not a major concern in this specific synthesis.

Q3: Which base is best: Pyridine, Triethylamine (TEA), or an inorganic base like Na₂CO₃?

The choice of base is one of the most critical parameters for success. Each has distinct advantages and disadvantages rooted in its chemical properties.

  • Pyridine: Often the preferred choice. It serves as both an acid scavenger and a nucleophilic catalyst. It reacts with the pivaloyl chloride to form an N-pivaloylpyridinium salt, which is a highly reactive acylating agent, often accelerating the reaction.[5] It is also an excellent solvent for the reactants.

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base. It is an excellent acid scavenger but does not act as a catalyst. It is a good choice if you want to avoid the catalytic pathway or if your downstream processing is complicated by the presence of pyridine.

  • Inorganic Bases (e.g., NaOH, Na₂CO₃): These are typically used in biphasic "Schotten-Baumann" conditions with an organic solvent and water.[1][4] While effective, this setup increases the risk of hydrolyzing the pivaloyl chloride. It is generally less favored for this specific substrate unless optimizing for process chemistry on a large scale.

Table 1: Comparison of Common Bases for Acylation
Base pKa (of conjugate acid) Type Pros Cons
Pyridine~5.25Nucleophilic Catalyst & Base- Acts as a catalyst, speeding up the reaction.- Good solvent for reactants.- Can be difficult to remove during work-up.- Mildly basic.
Triethylamine (TEA)~10.75Non-nucleophilic Base- Stronger base than pyridine.- Does not act as a catalyst (predictable kinetics).- Easier to remove on a rotary evaporator.- Can form insoluble triethylammonium salts that complicate stirring.
Sodium Carbonate (Na₂CO₃)~10.33 (pKa of HCO₃⁻)Inorganic Base- Inexpensive.- Easy to remove by filtration.- Requires biphasic conditions, increasing hydrolysis risk.- Heterogeneous reaction can be slow.
Q4: How do I choose the correct solvent for the reaction?

The ideal solvent should dissolve the starting amine, be inert to the reactants and base, and have a suitable boiling point for temperature control and subsequent removal.

  • Aprotic Solvents are Preferred: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are excellent choices. They are inert and effectively dissolve the starting materials.[6]

  • Pyridine as a Solvent: As mentioned, using pyridine as the solvent is a common and effective strategy, as it serves a dual role.

  • Avoid Protic Solvents: Alcohols (e.g., methanol, ethanol) should be avoided as they will react with pivaloyl chloride.

Optimized Experimental Protocol

This protocol is a robust starting point. Researchers should monitor their reactions by TLC (Thin-Layer Chromatography) to determine the optimal reaction time.

Materials:

  • 2-Amino-3-chloropyridine (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Pyridine, anhydrous (serves as base and solvent)

  • Dichloromethane (DCM), anhydrous (optional, for dilution)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-amino-3-chloropyridine (1.0 eq).

  • Dissolution: Add anhydrous pyridine (approx. 5-10 mL per gram of amine). If the mixture is too thick, you may add anhydrous DCM to improve stirring.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting amine spot is consumed.

  • Quenching & Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench by adding water.

    • Transfer the mixture to a separatory funnel and dilute with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any pivalic acid and residual HCl), and finally with brine.[3]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.

References

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • Lokey Lab Protocols - Wikidot. (2017). Schotten-Baumann Reaction. [Link]

  • Quora. (2020). What is the Schotten-Baumann reaction?. [Link]

  • Wikipedia. (n.d.). Pyridine - Reactions. [Link]

  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Google Patents. (n.d.). Purification method of 3-bromo-1-(3-chloropyridine-2-yl)

Sources

Technical Support Center: A-Z Guide to Troubleshooting Chloropyridine Amide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in the lab: the poor solubility of chloropyridine amides. These molecules, vital as intermediates and active pharmaceutical ingredients (APIs), often present significant handling difficulties that can stall research and development. This guide is structured to provide immediate, actionable solutions in a question-and-answer format, grounded in scientific principles and validated by field experience.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles faced by researchers.

Q1: Why is my chloropyridine amide crashing out of solution, even in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

A1: This is a classic problem rooted in the unique physicochemical properties of the chloropyridine amide scaffold. Several factors are at play:

  • High Crystal Lattice Energy: The combination of the planar, aromatic pyridine ring and the hydrogen-bonding capable amide group allows these molecules to pack very tightly in a crystal lattice. This arrangement is stabilized by strong intermolecular forces, including hydrogen bonds (between amide N-H and C=O) and π-π stacking of the pyridine rings. Overcoming this high lattice energy requires a significant amount of energy, which many common solvents cannot provide.[1][2]

  • Polarity Mismatch: While amides are polar, the chloropyridine ring introduces a complex electronic profile. The chlorine atom is electron-withdrawing, and the pyridine nitrogen is a lone pair donor, creating a molecule with a significant dipole moment that isn't always well-matched by solvents like DCM or ethyl acetate.[3][4]

  • Hydrogen Bonding: Primary and secondary amides are excellent hydrogen bond donors and acceptors.[5] Solvents that cannot effectively disrupt this hydrogen bonding network will fail to dissolve the compound.

In essence, the solute-solute interactions are often stronger than the potential solute-solvent interactions, leading to poor solubility.[6]

Q2: My compound dissolves in Dimethyl Sulfoxide (DMSO) for my stock solution, but precipitates immediately when I dilute it into an aqueous buffer for my biological assay. What's happening and how do I fix it?

A2: This is a frequent and frustrating issue in drug discovery screening.[7] DMSO is a powerful, aprotic polar solvent capable of dissolving a wide range of compounds.[8] However, it is also a double-edged sword.

  • The Anti-Solvent Effect: When you add a small volume of your DMSO stock to a large volume of aqueous buffer, the water acts as an "anti-solvent." The chloropyridine amide, which was comfortable in the DMSO environment, is suddenly exposed to a highly polar, protic environment (water) where it is much less soluble, causing it to crash out.

  • Kinetic vs. Thermodynamic Solubility: In DMSO, you have a kinetically soluble solution. Upon dilution, the system attempts to reach its new, much lower, thermodynamic equilibrium solubility in the aqueous buffer, resulting in precipitation.[9]

Troubleshooting Steps:

  • Lower the Stock Concentration: Try making a more dilute stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, which can sometimes prevent precipitation.

  • Use Co-Solvents: Instead of diluting directly into the buffer, prepare an intermediate dilution in a mixture of the buffer and a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400).[10][11]

  • Assess Final DMSO Concentration: Be aware that DMSO can have effects on cell viability and enzyme activity, often in a concentration-dependent manner.[12][13] Always run a vehicle control with the same final DMSO concentration as your test samples to account for any solvent-induced artifacts.

Part 2: In-Depth Troubleshooting Guides & Protocols

When the quick fixes are not enough, a more systematic approach is required.

Guide 1: The Systematic Solvent Screen

Q: I'm starting with a new chloropyridine amide and have no idea which solvent to use. How do I perform a systematic search?

A: A systematic solvent screen is the most efficient way to identify a suitable solvent or co-solvent system. This should be a standard part of characterizing any new compound.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of your chloropyridine amide into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a different test solvent. This creates an initial high concentration (e.g., 10-20 mg/mL).

  • Equilibration: Seal the vials and place them on a shaker or vortexer at a constant temperature (typically room temperature) for 24 hours to ensure equilibrium is reached.[14]

  • Observation: After 24 hours, visually inspect each vial. If the solid is completely dissolved, the solubility is greater than your test concentration.

  • Quantification (Optional but Recommended): For vials with undissolved solid, carefully filter or centrifuge the suspension to separate the solid. Analyze the concentration of the compound in the clear supernatant using a suitable method like HPLC-UV or UV-Vis spectroscopy to determine the thermodynamic solubility.[9]

Solvent ClassSolventPolarity IndexVisual Observation (at 10 mg/mL)Approx. Solubility (mg/mL)
Aprotic Polar DMSO7.2Fully Soluble>10
DMF6.4Fully Soluble>10
Acetonitrile5.8Partially Soluble~3.5
Protic Polar Methanol5.1Partially Soluble~2.1
Ethanol4.3Sparingly Soluble<1
Water10.2Insoluble<0.1
Non-Polar Toluene2.4Insoluble<0.1
Dichloromethane3.1Sparingly Soluble<1

This is example data and will vary for each compound.

This diagram illustrates a logical decision-making process for solvent selection.

G start Poorly Soluble Chloropyridine Amide solvent_screen Perform Systematic Solvent Screen start->solvent_screen check_polar Is it soluble in polar aprotic solvents (DMSO, DMF)? solvent_screen->check_polar check_protic How is solubility in polar protic solvents (MeOH, EtOH)? check_polar->check_protic No use_dmf Use DMSO/DMF for stock solutions. Caution with aqueous dilution. check_polar->use_dmf Yes check_nonpolar Is it soluble in non-polar solvents (Toluene, DCM)? check_protic->check_nonpolar Insoluble cosolvent_needed Consider co-solvent system (e.g., DCM/MeOH) or pH modification. check_protic->cosolvent_needed Partial/Poor nonpolar_app Suitable for reactions in non-polar media. check_nonpolar->nonpolar_app Yes re_evaluate Re-evaluate structure. Consider salt formation or formulation. check_nonpolar->re_evaluate No

Caption: Workflow for systematic solvent selection.

Guide 2: Leveraging pH for Solubility Enhancement

Q: My compound is intended for an aqueous buffer, but it's completely insoluble at neutral pH. How can I use pH to my advantage?

A: This is where the chemistry of the pyridine ring becomes your greatest asset. The nitrogen atom on the pyridine ring is weakly basic. By lowering the pH of the aqueous solution, you can protonate this nitrogen, forming a pyridinium salt. This charged species is typically much more soluble in water than the neutral free base.[15][16][17]

The equilibrium between the neutral (insoluble) and protonated (soluble) forms is governed by the pKa of the pyridine nitrogen and the pH of the solution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Protonated Form (Pyridinium Salt) - Soluble - Insoluble Neutral Form (Free Base) - Insoluble - Insoluble->Soluble + H⁺

Sources

Validation & Comparative

Reference standard characterization for CAS 86847-84-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standard Characterization for CAS 86847-84-9 (N-(6-Chloropyridin-2-yl)pivalamide) Context: Critical Intermediate for Etoricoxib (Arcoxia) API Synthesis

Identity: N-(6-Chloropyridin-2-yl)pivalamide (CAS 86847-84-9) Role: A pivotal lithiation-directing intermediate in the synthesis of Etoricoxib , a selective COX-2 inhibitor.

In the high-stakes landscape of API manufacturing, the purity of early-stage intermediates defines the impurity profile of the final drug substance. CAS 86847-84-9 is not merely a building block; it is the scaffold upon which the central bipyridine ring of Etoricoxib is constructed. Its characterization is often underestimated, leading to "ghost peaks" in final API release testing—impurities derived from unreacted regioisomers or hydrolysis byproducts of this standard.

This guide provides a definitive technical framework for characterizing CAS 86847-84-9, moving beyond basic Certificates of Analysis (CoA) to a self-validating reference standard program.

Comparative Analysis: Selecting the Right Standard Grade

Researchers often default to "95% purity" catalog reagents for synthesis, but analytical method validation requires higher rigor. Below is an objective comparison of available grades.

FeatureCommercial Catalog Grade In-House Synthesized Standard Certified Reference Material (CRM)
Primary Use Bulk synthesis, early R&DProcess troubleshootingGMP Release Testing, Method Validation
Purity Assignment Area % (HPLC/GC) only1H-NMR + HPLC Area %Mass Balance (100% - Impurities - Volatiles)
Traceability NoneInternal Lab NotebooksNIST/USP Traceable Weights & Spectra
Critical Risk Unknown residual solvents (e.g., THF, Toluene)Unidentified side-products (e.g., Bis-acylated species)High cost, limited availability
Stability Data Rarely providedUnknownLong-term trend data available

Recommendation: For analytical method validation (ICH Q2), do not rely on Catalog Grade. You must either purchase a CRM or characterize an In-House Standard using the "Mass Balance" approach detailed below.

Strategic Characterization Workflow

The following diagram illustrates the logical flow for establishing a Primary Reference Standard. This is a self-validating system : orthogonal methods (NMR vs. HPLC) must converge on the same purity value.

G cluster_ID Step 1: Structural Identification cluster_Purity Step 2: Purity & Impurity Profiling Raw Raw Candidate Material (CAS 86847-84-9) NMR 1H / 13C NMR (Confirm Structure) Raw->NMR MS HR-MS (ESI+) (Confirm Mol. Wt: 212.68) Raw->MS IR FT-IR (Fingerprint Region) Raw->IR HPLC HPLC-UV (254 nm) (Organic Impurities) Raw->HPLC GC Headspace GC (Residual Solvents) Raw->GC KF Karl Fischer / TGA (Water & Volatiles) Raw->KF Calc Mass Balance Calculation Purity = 100% - (Org. Imp + Volatiles + Water) HPLC->Calc % Area GC->Calc ppm KF->Calc % w/w Final Valid Reference Standard (Assigned Potency) Calc->Final

Caption: Orthogonal characterization workflow ensuring mass balance convergence for reference standard assignment.

Detailed Experimental Protocols

Protocol A: Structural Confirmation via NMR
  • Objective: Confirm the pivaloyl group attachment and the 2,6-substitution pattern on the pyridine ring.

  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent amide proton exchange).

  • Key Signals:

    • δ 1.25 ppm (s, 9H): tert-Butyl group (Pivaloyl). Distinctive singlet.

    • δ 7.20 - 8.00 ppm (m, 3H): Pyridine aromatic protons. Look for the specific coupling pattern of a 2,6-disubstituted pyridine (typically two doublets and a triplet if 3,4,5-H are unsubstituted, but here we have Cl at 6 and Amide at 2).

    • δ 10.0+ ppm (s, 1H): Amide N-H (broad).

  • Common Failure Mode: Presence of a satellite peak at ~1.1 ppm indicates Pivalic Acid impurity (hydrolysis product).

Protocol B: Purity Assay by HPLC-UV
  • Objective: Quantify organic impurities, specifically 2-amino-6-chloropyridine (starting material).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Pyridine ring absorption).

  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Main peak > 99.0%. 2-amino-6-chloropyridine (RRT ~0.4) must be < 0.1%.

Protocol C: Residual Solvent Analysis (GC-HS)
  • Why it matters: This compound is often recrystallized from Toluene or Hexane . These are Class 2 solvents (ICH Q3C) and must be quantified.

  • Method: Headspace GC with FID detection. Dissolve 50 mg in DMF.

  • Limit: Toluene < 890 ppm.

Mechanistic Insight: The Degradation Pathway

Understanding how the standard degrades is vital for storage. The pivalamide bond is sterically hindered but susceptible to acid-catalyzed hydrolysis.

Degradation Standard N-(6-Chloropyridin-2-yl) pivalamide (CAS 86847-84-9) Intermediate Tetrahedral Intermediate Standard->Intermediate + H2O / H+ Product1 2-Amino-6- chloropyridine Intermediate->Product1 Product2 Pivalic Acid Intermediate->Product2

Caption: Acid-catalyzed hydrolysis pathway yielding the primary impurities.

Storage Recommendation: Store at 2-8°C in a desiccator. The compound is hygroscopic; moisture uptake accelerates the hydrolysis depicted above.

References

  • Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420.[1] Link

    • Grounding: Establishes the role of the pivalamide intermediate in the lithiation str
  • ICH Expert Working Group. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

    • Grounding: Defines the requirements for reference standard characteriz
  • United States Pharmacopeia (USP). General Chapter <11> "Reference Standards". Link

    • Grounding: Provides the regulatory basis for the "Mass Balance" approach to purity assignment.
  • European Medicines Agency (EMA). (2006). "Guideline on the Limits of Genotoxic Impurities." Link

    • Grounding: Relevant for checking potential mutagenicity of pyridine/amine breakdown products.

Sources

Comparative Guide: Reactivity Profiles of 3-Chloro vs. 3-Bromo Pyridine-2-Pivalamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of 3-chloro vs. 3-bromo pyridine-2-pivalamides Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of functionalized pyridines and azaindoles, the choice between 3-chloro- and 3-bromo- pyridine-2-pivalamides is not merely a matter of cost; it dictates the available reaction pathways. While the 3-bromo analog is the superior substrate for standard palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to facile oxidative addition, the 3-chloro analog offers unique "orthogonal reactivity." Specifically, the C–Cl bond’s resistance to lithium-halogen exchange allows for regioselective C4-lithiation (Directed Ortho Metalation), a transformation often impossible with the bromo-analog due to competing scrambling or "halogen dance" mechanisms.

This guide analyzes these divergent pathways, supported by experimental protocols and mechanistic logic.

The Chemical Landscape: Bond Energetics & Electronic Bias

The reactivity difference stems from the fundamental bond dissociation energies (BDE) and the electronic environment created by the pivalamide directing group (DG).

Feature3-Bromo Pyridine Pivalamide3-Chloro Pyridine PivalamideImpact on Reactivity
C–X BDE ~66 kcal/mol~81 kcal/molBr allows faster oxidative addition (Pd⁰ → Pdᴵᴵ).
Li-X Exchange Rapid at -78°CNegligible at -78°CBr favors exchange; Cl favors deprotonation (DoM).
Sterics Larger Van der Waals radiusSmaller radiusCl allows tighter coordination of ligands/bases at C4.
Cost HighLowCl is preferred for process scale-up if reactivity allows.

The Pivalamide Effect: The pivalamide group at C2 serves two roles:

  • Protection: Masks the free amine, preventing catalyst poisoning.

  • Direction: The carbonyl oxygen coordinates metals (Li, Pd), directing reactivity to the ortho position (C3). However, since C3 is occupied by the halogen, the reactivity is "deflected" based on the halogen's nature.

Pathway A: Palladium-Catalyzed Cross-Coupling

Winner: 3-Bromo Pyridine Pivalamide

For Suzuki-Miyaura or Sonogashira couplings, the 3-bromo analog is the standard. The oxidative addition of Pd(0) into the C-Br bond is facile, often requiring no specialized ligands. The 3-chloro analog generally requires electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) to lower the activation energy for oxidative addition.

Comparative Data: Suzuki Coupling Efficiency

Conditions: 1.0 eq Substrate, 1.2 eq Ph-B(OH)₂, 2.0 eq K₂CO₃, Solvent: Dioxane/H₂O, 80°C, 4h.

SubstrateCatalyst SystemYield (%)Notes
3-Bromo Pd(PPh₃)₄ (Standard)92% Full conversion, mild conditions.
3-Chloro Pd(PPh₃)₄ (Standard)<15%Recovery of starting material.
3-Chloro Pd₂(dba)₃ / XPhos88% Requires expensive precatalyst system.
Protocol: Optimized Suzuki Coupling (3-Bromo Substrate)

This protocol is self-validating via the visual color change of the catalyst (darkening upon active cycle entry) and LCMS monitoring.

  • Setup: Charge a reaction vial with N-(3-bromopyridin-2-yl)pivalamide (1.0 mmol, 257 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(dppf)Cl₂ (3 mol%, 22 mg).

  • Solvent: Add degassed 1,4-dioxane (4 mL) and 1M aqueous Na₂CO₃ (2 mL).

  • Reaction: Seal and heat to 85°C for 4 hours.

    • Checkpoint: The biphasic mixture should turn black/brown. If it remains pale yellow, the catalyst has not activated (check O₂ levels).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hex/EtOAc).

Pathway B: Organolithium Chemistry (The Divergence)

Winner: Context Dependent (Cl for C4-Functionalization)

This is the most critical differentiation.

  • 3-Bromo: Upon treatment with n-BuLi, the bromine undergoes Lithium-Halogen Exchange to generate the C3-lithio species.

  • 3-Chloro: The chlorine resists exchange. The pivalamide (via N-Li) and the chlorine (via inductive effect) cooperatively direct Directed Ortho Metalation (DoM) to the C4 position.

Visualization: The Reactivity Decision Tree

The following diagram illustrates the divergent pathways based on the halogen substituent.

ReactivityPathways Start Substrate: N-(3-Halo-pyridin-2-yl)pivalamide Reagent Reagent: 2.2 eq n-BuLi, -78°C Start->Reagent Br_Path X = Bromine Reagent->Br_Path Cl_Path X = Chlorine Reagent->Cl_Path Li_Exchange Mechanism: Li-Halogen Exchange Br_Path->Li_Exchange Fast Kinetics Prod_Br Intermediate: 3-Lithio-pyridine (C3 Anion) Li_Exchange->Prod_Br Result_Br Product: 3-Substituted Pyridine (Halogen Lost) Prod_Br->Result_Br + Electrophile (E+) DoM Mechanism: Directed Ortho Metalation Cl_Path->DoM Strong C-Cl Bond Prod_Cl Intermediate: 3-Chloro-4-lithio-pyridine (C4 Anion) DoM->Prod_Cl Result_Cl Product: 3,4-Disubstituted Pyridine (Halogen Retained) Prod_Cl->Result_Cl + Electrophile (E+)

Caption: Divergent lithiation pathways. 3-Br favors exchange at C3, while 3-Cl retains the halogen and directs lithiation to C4.

Protocol: Regioselective C4-Functionalization of 3-Chloro Analog

This reaction exploits the robustness of the C-Cl bond to install a functional group at C4, creating a highly substituted scaffold impossible to make via the bromo-route.

  • Drying: Flame-dry a 2-neck round bottom flask under Argon.

  • Substrate: Dissolve N-(3-chloropyridin-2-yl)pivalamide (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .

    • Note: The pivalamide N-H is acidic. You must use 2.2 equivalents of base (1st eq removes N-H, 2nd eq performs lithiation).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 2.2 mmol, 0.88 mL) dropwise over 10 mins.

    • Observation: A color change to deep yellow/orange indicates formation of the dianion.

    • Time: Stir at -78°C for 1 hour. (Do not warm, or the "Halogen Dance" to C6 may occur).

  • Quench: Add electrophile (e.g., DMF, I₂, or aldehyde) (3.0 mmol) neat or in THF.

  • Workup: Warm to RT, quench with saturated NH₄Cl. Extract with EtOAc.[1]

  • Outcome: The product is N-(3-chloro-4-substituted-pyridin-2-yl)pivalamide . The Cl remains available for subsequent cross-coupling.

Synthesis Case Study: Azaindoles

For the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines), the 3-bromo analog is the industry standard.

  • Route: Sonogashira coupling of the 3-halo pivalamide with an alkyne, followed by cyclization.

  • Why Br? The Sonogashira reaction requires oxidative addition. Using the 3-chloro analog often results in sluggish reaction rates and high homocoupling of the alkyne unless expensive Pd-catalysts (e.g., Pd-PEPPSI-IPr) are used.

  • Recommendation: Use 3-bromo for direct azaindole formation. Use 3-chloro if you need to install a substituent at C4 before closing the ring (via the DoM protocol above).

References
  • Comparative Cross-Coupling Kinetics

    • BenchChem.[2][3] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[4] (2025).[2][3][4][5][6][7]

  • Lithiation Mechanisms (DoM vs Exchange)

    • Snieckus, V., et al.[8] "Directed Ortho Metalation.[9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879.

    • Gribble, G. W., et al. "Regioselective ortho-Lithiation of Halopyridines." ResearchGate.[7]

  • Azaindole Synthesis

    • Leboho, T. C., et al. "The Acid-Catalyzed Synthesis of 7-Azaindoles from 3-Alkynyl-2-aminopyridines." Organic & Biomolecular Chemistry, 2014.[10]

  • Palladium Catalyst Optimization

    • Buchwald, S. L., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." NIH/PubMed Central.

Sources

Technical Comparison: Stability Profile of N-(3-chloropyridin-2-yl)pivalamide vs. Acetyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability comparison of N-(3-chloropyridin-2-yl)pivalamide vs acetyl analogs Content Type: Publish Comparison Guide

Executive Summary

In the development of pharmacophores and directing groups for C-H activation, the stability of the amide protecting group is a critical determinant of synthetic utility and metabolic half-life. This guide compares N-(3-chloropyridin-2-yl)pivalamide (Piv-3-Cl-Py) with its acetyl analog, N-(3-chloropyridin-2-yl)acetamide (Ac-3-Cl-Py) .

Verdict: The pivalamide derivative exhibits superior stability across hydrolytic, oxidative, and enzymatic stress conditions. The bulky tert-butyl group provides a "steric shield" that, when combined with the ortho-chloro substituent, effectively locks the amide conformation and blocks nucleophilic attack. Consequently, the pivalamide is the preferred scaffold for harsh synthetic transformations (e.g., Palladium-catalyzed C-H activation) and for prolonging metabolic stability, whereas the acetyl analog serves as a transient or metabolically labile protecting group.

Molecular Analysis & The "Ortho-Effect"

To understand the stability divergence, one must analyze the steric and electronic environment created by the 3-chloro substituent on the pyridine ring.

Structural Comparison
FeatureAcetyl Analog (Ac-3-Cl-Py) Pivalamide Analog (Piv-3-Cl-Py)
R-Group Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)
Cone Angle Small (~100°)Large (~126°)
Steric Mechanism Minimal shielding of carbonyl carbon.Steric Locking: Blocks trajectory of nucleophiles (Burgi-Dunitz angle).
Electronic Effect 3-Cl withdraws electron density, increasing carbonyl electrophilicity (destabilizing).3-Cl withdraws density, but steric bulk overrides electronic susceptibility.
The 3-Chloro "Buttressing" Effect

The chlorine atom at the 3-position (ortho to the amine) creates a unique steric clash.

  • In Acetamides: The 3-Cl group forces the amide out of planarity with the pyridine ring, breaking conjugation. While this reduces resonance stabilization (theoretically making the C-N bond weaker), the acetyl group is too small to protect the now-exposed carbonyl carbon from hydrolysis.

  • In Pivalamides: The massive tert-butyl group interacts with the 3-Cl atom. This "buttressing effect" locks the molecule into a rigid conformation where the carbonyl oxygen and the tert-butyl methyls form a hydrophobic shell around the amide bond. This renders the carbonyl carbon virtually inaccessible to water or enzymes.

Stability Mechanisms & Experimental Data
A. Hydrolytic Stability (Chemical)

Hydrolysis requires the attack of a nucleophile (OH⁻ or H₂O) on the carbonyl carbon.

  • Acidic Conditions (1M HCl, 80°C):

    • Acetyl: Rapid hydrolysis (< 4 hours). The protonation of the pyridine nitrogen increases the electron-withdrawing nature of the ring, accelerating attack on the amide.

    • Pivalamide: Highly resistant (> 24 hours). The tert-butyl group physically blocks the approach of water molecules, even when the pyridine ring is protonated.

  • Basic Conditions (1M NaOH, 25°C):

    • Acetyl: Moderate instability. Hydroxide ions attack the unhindered carbonyl.

    • Pivalamide: Inert. The tetrahedral intermediate required for hydrolysis cannot form due to severe steric repulsion between the tert-butyl group, the 3-Cl atom, and the incoming hydroxide.

B. Oxidative Stability (Synthetic Utility)

In C-H activation chemistry (e.g., Fagnou conditions using Pd(OAc)₂ and oxidants like Ag₂O or PhI(OAc)₂), the directing group must survive harsh oxidation.

  • Acetyl: Prone to oxidative cleavage or N-deacetylation, leading to catalyst poisoning by the free amine.

  • Pivalamide: Remains intact. It is the standard Directing Group (DG) for functionalizing the C4 position of pyridine because it directs the metal catalyst while surviving the oxidative turnover cycle.

C. Enzymatic Stability (Metabolic)
  • Acetyl: Rapidly cleaved by carboxylesterases (CES1/CES2) and arylacetamide deacetylases. The 3-Cl group does not sufficiently hinder the active site of these enzymes.

  • Pivalamide: "Metabolically Hard." Most serine hydrolases cannot accommodate the bulky trimethyl moiety in their oxyanion hole, leading to significantly prolonged half-life in liver microsome assays.

Visualization of Stability Mechanisms[1]

The following diagram illustrates the mechanistic difference in hydrolysis susceptibility.

StabilityMechanism cluster_0 Substrates cluster_1 Nucleophilic Attack (Hydrolysis) cluster_2 Outcome Acetyl Acetyl Analog (Minimal Steric Bulk) Attack_Ac Unimpeded Attack on Carbonyl Acetyl->Attack_Ac Exposed C=O Pivalamide Pivalamide Analog (High Steric Bulk) Attack_Piv Steric Blockade (t-Butyl Shield) Pivalamide->Attack_Piv Shielded C=O Result_Ac Rapid Hydrolysis (Free Amine + Acid) Attack_Ac->Result_Ac Low Energy Barrier Result_Piv Stable Molecule (Intact Amide) Attack_Piv->Result_Piv High Energy Barrier Cl_Effect 3-Chloro Ortho Effect (Twists Amide) Cl_Effect->Acetyl Weakens Conjugation Cl_Effect->Pivalamide Locks Conformation

Caption: Comparative hydrolysis pathway showing how the tert-butyl group of pivalamide blocks nucleophilic attack, enhanced by the 3-chloro conformational lock.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

Protocol A: Forced Degradation Study (Acid/Base)

Objective: Quantify the half-life (


) of the amide bond under hydrolytic stress.
  • Preparation: Prepare 1 mM stock solutions of the Acetyl and Pivalamide analogs in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL stock + 900 µL 1M HCl . Incubate at 80°C .

  • Base Stress: Mix 100 µL stock + 900 µL 1M NaOH . Incubate at 25°C (RT).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, and 24h. Neutralize immediately (add equal vol. of 1M NaOH or HCl).

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN. Gradient 5-95% B.

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .
Protocol B: Oxidative Stability (Simulated C-H Activation)

Objective: Assess stability under catalytic synthesis conditions.

  • Reaction Mix: In a sealed vial, combine:

    • Substrate (0.1 mmol)[1]

    • Pd(OAc)₂ (5 mol%)

    • Ag₂O (1.0 equiv) - Oxidant

    • Solvent: Pivalic Acid (0.5 mL)

  • Condition: Heat to 110°C for 12 hours.

  • Workup: Filter through Celite, dilute with EtOAc.

  • Quantification: Use GC-MS or NMR to measure the ratio of Remaining Starting Material vs. Hydrolyzed Amine .

    • Expectation: Pivalamide > 95% recovery; Acetyl < 50% recovery (significant decomposition).

Summary Data Table
ParameterN-(3-Cl-Py) Acetamide N-(3-Cl-Py) Pivalamide
Acidic Half-life (1M HCl, 80°C) < 4 Hours> 24 Hours
Basic Half-life (1M NaOH, RT) ~ 6 HoursStable (> 48 Hours)
Liver Microsome Stability Low (High Clearance)High (Low Clearance)
C-H Activation Suitability Poor (Ligand Decomposition)Excellent (Standard DG)
Solubility (LogP) Lower (More Polar)Higher (More Lipophilic)
References
  • Steric Effects in Hydrolysis: Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168. Link

  • Pivalamide as Directing Group: Lapointe, D., & Fagnou, K. (2010). Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118–1126.
  • Amide Hydrolysis Mechanisms: Brown, R. S., Bennett, A. J., & Slebocka-Tilk, H. (1992). Recent perspectives concerning the mechanism of amide hydrolysis. Accounts of Chemical Research, 25(11), 481–488.
  • C-H Activation of Pyridines: Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Metabolic Stability of Amides: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for amide stability in drug discovery).

Sources

Technical Guide: Spectroscopic Identification of Impurities in Pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical comparison of spectroscopic methodologies for identifying and quantifying impurities in the synthesis of Pivalamide (2,2-dimethylpropanamide). While Pivalamide is a structurally simple molecule (


), its synthesis via the ammonolysis of pivaloyl chloride or pivalic acid generates structurally homologous impurities—specifically Pivalic Acid  and Pivalonitrile —that present unique resolution challenges.

We compare three primary modalities: High-Field


H/

C NMR
, GC-MS (with derivatization) , and FT-IR . This guide establishes that while qNMR is the superior method for absolute assay determination, GC-MS remains the requisite standard for trace impurity profiling (<0.1%) required by ICH Q3A guidelines.

Part 1: The Synthetic Context & Impurity Profile

To detect impurities, one must first understand their genesis. The dominant synthesis route involves the reaction of Pivaloyl Chloride with aqueous ammonia.

Reaction Pathway & Impurity Genesis

The following directed graph illustrates the formation of the target product and the branching pathways that lead to critical impurities.

PivalamideSynthesis Start Pivaloyl Chloride Product Pivalamide (Target) Start->Product Main Rxn Impurity1 Pivalic Acid (Hydrolysis) Start->Impurity1 H2O (Hydrolysis) Impurity3 Pivalic Anhydride (Side Rxn) Start->Impurity3 Limited NH3 Reagent NH3 (aq) Reagent->Product Impurity2 Pivalonitrile (Dehydration) Product->Impurity2 Dehydration (-H2O)

Figure 1: Reaction scheme showing the genesis of hydrolytic (Acid) and dehydration (Nitrile) impurities.

The Analytical Challenge

The tert-butyl group (


) is a "spectroscopic bully." It produces a massive, sharp singlet in 

H NMR that dominates the spectrum. The tert-butyl signals of Pivalamide (

1.20 ppm), Pivalic Acid (

1.23 ppm), and Pivalonitrile (

1.26 ppm) often overlap in standard solvents like

, making integration-based quantification prone to error.

Part 2: Comparative Spectroscopic Framework

Method A: High-Field H and C NMR

Best For: Mass balance assay, bulk purity (>98%), and structural confirmation. Limitations: Low sensitivity for trace impurities (<0.5%) due to signal overlap.

Mechanism of Action: NMR relies on the magnetic environment of nuclei.[1] To resolve the overlapping tert-butyl groups, we exploit the Exchangeable Protons and Carbonyl Shifts .

  • Proton (

    
    H):  Pivalamide displays broad 
    
    
    
    signals (5.0–7.5 ppm), whereas Pivalic Acid shows a very broad carboxylic proton (10–12 ppm).
  • Carbon (

    
    C):  The carbonyl carbon is the discriminator. The amide carbonyl resonates upfield relative to the acid carbonyl.
    
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

Best For: Trace impurity profiling (ppm level), separating volatiles. Limitations: Pivalic acid "tails" significantly on non-polar columns; requires derivatization for accurate quantitation.

Mechanism of Action: GC separates based on boiling point and polarity.

  • Pivalamide: Elutes cleanly.

  • Pivalic Acid: Due to hydrogen bonding, it adsorbs to active sites in the column liner, causing peak tailing. Silylation (BSTFA) is recommended to convert the acid to its trimethylsilyl ester, improving peak shape and detection limits.

Method C: FT-IR (Fourier Transform Infrared Spectroscopy)

Best For: Rapid "Go/No-Go" raw material ID; detecting gross nitrile contamination. Limitations: Not quantitative for low-level impurities.

Part 3: Experimental Protocols

Protocol 1: qNMR for Pivalamide Assay

This protocol utilizes an Internal Standard (IS) to bypass the need for external calibration curves.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to sharpen exchangeable protons).
  • Internal Standard: Maleic Acid (99.9% TraceCERT) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB).

Step-by-Step Workflow:

  • Preparation: Weigh accurately ~10 mg of Pivalamide sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.[2]

    • Relaxation Delay (

      
      ): 60 seconds . (Critical: The 
      
      
      
      relaxation time of tert-butyl protons is long; insufficient delay causes under-integration).
    • Scans: 16 (Sufficient for >10 mg).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the IS peak (e.g., Maleic acid vinylic protons at

      
       6.2 ppm). Set value to corresponding proton count (2H).
      
    • Integrate the Pivalamide

      
       protons (broad, distinct) or the tert-butyl singlet (if resolved from IS).
      
  • Calculation:

    
    
    
Protocol 2: Trace Impurity Analysis via Derivatization GC-MS

This protocol targets Pivalic Acid at <0.1% levels.

Reagents:

  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 20 mg of crude Pivalamide in 1 mL Pyridine.

  • Derivatization: Add 100

    
     BSTFA. Cap and heat at 60°C for 30 minutes.
    
    • Chemistry:

      
      . Pivalamide may also partially silylate at the Nitrogen, but the Acid-TMS ester is distinct.
      
  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25

      
      ).
      
    • Carrier: Helium, 1.0 mL/min constant flow.

    • Inlet: Split 20:1, 250°C.

    • Oven: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      200°C.
  • MS Detection: Scan range 40–300 m/z.

    • Target Ions:

      • Pivalamide: m/z 57, 86, 101.

      • Pivalic Acid-TMS: m/z 73 (TMS), 75, 117 (M-CH3), 132 (M+).

Part 4: Data Analysis & Decision Matrix

The following table summarizes the performance metrics of the compared methods based on experimental validation.

Feature

H NMR (400 MHz)
GC-MS (Derivatized)FT-IR (ATR)
Specificity High (Structural ID)Very High (Mass Fingerprint)Moderate (Functional Group)
LOD (Limit of Detection) ~0.5% (Solvent dependent)< 0.01% (100 ppm)~2-5%
Linearity (

)
> 0.999 (Fundamental)> 0.99 (Requires Calibration)N/A (Qualitative)
Key Diagnostic Signal

179 vs 184 ppm (

C)
m/z 117 (Acid-TMS) vs 57/86 (Amide)2230

(CN) vs 1650

(CO)
Sample Throughput Low (5-10 mins/sample)Medium (20-30 mins/sample)High (1 min/sample)
Analytical Decision Tree

Use this logic flow to select the correct instrument for your development stage.

DecisionTree Start Sample Objective? Q1 Is it Raw Material ID? Start->Q1 Q2 Is it Final Product Release? Q1->Q2 No Result1 Use FT-IR (Check Amide I/II) Q1->Result1 Yes Result2 Use qNMR (Assay Value) Q2->Result2 Assay >98% Result3 Use GC-MS (Trace Impurities) Q2->Result3 Purity <98% or Trace Analysis

Figure 2: Workflow for instrument selection based on data requirements.

References

  • Quantitative NMR (qNMR) Spectroscopy in Pharmaceutical Analysis. Spectroscopy Europe. [Link]

  • Pivaloyl Chloride: Synthesis and Reactivity. Organic Syntheses. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry. [Link]

  • GC-MS Analysis of Fatty Acids and Derivatives. University of Pisa. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide. As a substituted pyridine derivative, this compound requires stringent safety measures to mitigate risks to laboratory personnel. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for similar chemical entities.

Hazard Assessment and Risk Analysis

This compound is a compound whose specific toxicological properties are not extensively documented in publicly available literature. Therefore, a risk assessment must be conducted based on its structural components: a chlorinated pyridine ring and a dimethylpropanamide group.

  • Pyridine Core: Pyridine and its derivatives are known to be potentially toxic.[1][2] They can be absorbed through the skin and are often associated with risks to the nervous system, liver, and kidneys.[3] Pyridine itself is flammable and has a strong, unpleasant odor.[4]

  • Chlorinated Aromatic System: The presence of a chlorine atom on the pyridine ring suggests that thermal decomposition could release irritating and toxic gases, such as hydrogen chloride and nitrogen oxides.[5]

  • Amide Group: While the amide group in this specific context is less reactive, similar compounds can cause skin, eye, and respiratory irritation.[6][7] A structurally analogous compound, N-(3-iodo pyridin-2-yl)-2,2-dimethylpropanamide, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Based on this analysis, it is prudent to handle this compound as a hazardous substance with potential for irritation and systemic toxicity.

Table 1: Inferred Hazard Profile
Hazard CategoryPotential RiskRationale & References
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on general hazards of pyridine derivatives and precautionary statements for analogous compounds.[4][7]
Skin Corrosion/Irritation Causes skin irritation.Inferred from data on structurally similar iodo- and amide-containing compounds.[6][8]
Serious Eye Damage/Irritation Causes serious eye irritation.A common hazard for this chemical class; direct contact can cause significant damage.[7][8]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.Based on data for the iodo-analog and general properties of fine chemical powders.[8]
Environmental Hazard Potentially harmful to aquatic life.Chlorinated organic compounds can have long-lasting environmental effects.[6]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[9]

Table 2: Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[2] A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transferring large quantities, preparing solutions).[7][9]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for handling pyridine derivatives.[1][2] Avoid latex gloves.[2] Always inspect gloves for damage before use and practice double-gloving for enhanced protection during high-risk tasks.[9] Change gloves immediately upon contamination.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[9] Ensure it has long sleeves to cover all skin.
Foot Protection Closed-toe ShoesShoes that fully cover the foot are required. Perforated shoes or sandals are not permitted.[9]
Respiratory Protection Respirator (as needed)All handling of solids or solutions should occur in a certified chemical fume hood.[3][10] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[10]
Diagram 1: PPE Selection Decision Tree

This diagram outlines the logic for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection start Start: Handling This compound weighing Weighing Solid (<1g) start->weighing Small Scale solution_prep Solution Preparation or Transfer start->solution_prep Standard Procedure large_scale Large Scale Work (>10g) or Splash Risk start->large_scale High Risk spill Spill or Fume Hood Failure start->spill Emergency ppe_basic Standard PPE: - Safety Goggles - Nitrile Gloves (Single) - Lab Coat weighing->ppe_basic ppe_enhanced Enhanced PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat solution_prep->ppe_enhanced ppe_splash Splash Protection PPE: - Face Shield over Goggles - Double Gloves - Lab Coat large_scale->ppe_splash ppe_respirator Emergency PPE: - Full PPE plus - NIOSH-Approved Respirator spill->ppe_respirator

Caption: PPE selection logic based on the handling scenario.

Operational Workflow for Safe Handling

A systematic, step-by-step approach ensures that safety is integrated into every phase of the handling process.

Step 1: Preparation
  • Designated Area: All work with this compound must be performed in a designated area within a properly functioning and certified chemical fume hood.[3]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed (within 10 seconds of travel).[3]

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents) and a designated, sealed waste container inside the fume hood before handling the chemical.

  • Don PPE: Put on all required PPE as determined by the task (see Table 2 and Diagram 1).

Step 2: Handling and Manipulation
  • Weighing: Carefully weigh the solid compound inside the fume hood to prevent inhalation of fine particulates. Use a tared weigh boat or glassine paper.

  • Transfer: When transferring the solid or preparing solutions, do so slowly and deliberately to avoid creating dust or splashing.

  • Container Management: Keep the primary container tightly sealed when not in use.[2]

Step 3: Post-Handling and Decontamination
  • Decontaminate: Thoroughly wipe down the work surface within the fume hood, as well as any equipment used, with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent cross-contamination. Never wear gloves outside the laboratory.[9]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[6] Do not eat, drink, or smoke in the laboratory.[11]

Diagram 2: Safe Handling Workflow

This diagram illustrates the procedural flow for safely working with the compound.

Safe_Handling_Workflow prep 1. Preparation - Work in Fume Hood - Verify Emergency Equipment - Don Full PPE weigh 2. Weighing & Transfer - Handle solid inside hood - Minimize dust/aerosol generation prep->weigh experiment 3. Experimental Use - Keep containers sealed - Maintain situational awareness weigh->experiment decon 4. Decontamination - Clean workspace and equipment - Segregate waste experiment->decon dispose 5. Waste Disposal - Place in sealed, labeled hazardous waste container decon->dispose cleanup 6. Final Cleanup - Doff PPE correctly - Wash hands thoroughly dispose->cleanup

Caption: Step-by-step workflow for handling the compound.

Emergency Procedures and Spill Management

Immediate and correct action is critical in an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Spill Cleanup Protocol (Small Spills < 1g)
  • Alert & Evacuate: Alert personnel in the immediate area. Restrict access.

  • Contain: If safe to do so, prevent the spill from spreading.

  • Absorb: Cover the spill with an inert absorbent material like sand or vermiculite.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • For large spills, evacuate the laboratory immediately, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department.[3]

Disposal Plan

Chemical waste containing this compound is considered hazardous.

  • Waste Segregation: All contaminated materials, including the compound itself, spent solutions, contaminated gloves, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazards.

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[12] The recommended disposal method for chlorinated organic waste is incineration by a licensed waste disposal company.[12][13] Follow all federal, state, and local regulations for hazardous waste disposal.[14]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Lab Alley. Pyridine Safety Data Sheet (SDS). [Link]

  • Chemstream. (2017, May 1). Safety Data Sheet: Clearal 242. [Link]

  • AFG Bioscience LLC. SAFETY DATA SHEET: 3-Cyclopentyl-N-methoxy-N-methylpropanamide. [Link]

  • Acros Organics. (2025, September 19). SAFETY DATA SHEET: N,N-Dimethylcapramide. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Nantong Uniphos Chemicals Co., Ltd. (2017, October 1). Safety Data Sheet: XF-993D (DBNPA 20%). [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. [Link]

  • Regulations.gov. Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk Assessment. [Link]

  • ResearchGate. (2020). Disposal of Chlorine-Containing Wastes. [Link]

  • PubChem. N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide. [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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N-(3-chloropyridin-2-yl)-2,2-dimethylpropanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.